Pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAESVJOAVNADME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30604-81-0, 107760-17-8, 101359-25-5 | |
| Record name | Polypyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30604-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrrole, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrrole, trimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101359-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5021910 | |
| Record name | Pyrrole | |
| Source | EPA DSSTox | |
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Molecular Weight |
67.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an agreeable odor like chloroform; Darkens on standing if oxygen not completely removed; [Merck Index] Yellowish or brown liquid; Turns brown when polymerized by light; [Hawley] Hygroscopic; [HSDB] Colorless liquid; [MSDSonline], Liquid, Colourless to yellowish liquid; Nutty, sweet, warm, ethereal aroma | |
| Record name | Pyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
129.7 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg | |
| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Flash Point |
102 °F (39 °C) (CLOSED CUP) | |
| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in alcohol, ether and dilute acids. Also soluble in most organic chemicals., Water solubility: 4.5X10+4 mg/l @ 25 °C, 45 mg/mL at 25 °C, Soluble in most fixed oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9698 @ 20 °C, 0.955-0.975 | |
| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1313/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.31 (Air= 1) | |
| Record name | PYRROLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
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Vapor Pressure |
8.36 [mmHg], 8.35 mm Hg @ 25 dec C | |
| Record name | Pyrrole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
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Color/Form |
Colorless liquid when fresh, Yellowish or brown oil | |
CAS No. |
109-97-7, 30604-81-0 | |
| Record name | 1H-Pyrrole | |
| Source | CAS Common Chemistry | |
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| Record name | Pyrrole | |
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| Record name | NSC72470 | |
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| Record name | PYRROLE | |
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| Record name | 1H-Pyrrole | |
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| Record name | Pyrrole | |
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| Record name | Pyrrole | |
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| Record name | PYRROLE | |
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| Record name | PYRROLE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
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| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
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Melting Point |
-23.4 °C, -24 °C | |
| Record name | PYRROLE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/119 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pyrrole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035924 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Pyrrole and Its Derivatives
Classical Pyrrole (B145914) Synthesis Approaches
Several named reactions constitute the classical methods for synthesizing pyrroles. These methods typically involve the condensation and cyclization of difunctionalized organic compounds with ammonia (B1221849) or primary amines.
Paal-Knorr this compound Synthesis
The Paal-Knorr this compound synthesis is a widely used method for the synthesis of substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia organic-chemistry.orgrgmcet.edu.inresearchgate.net. The reaction is typically conducted under neutral or weakly acidic conditions organic-chemistry.org. While the addition of a weak acid, such as acetic acid, can accelerate the reaction, strongly acidic conditions (pH < 3) tend to favor the formation of furans organic-chemistry.org.
The mechanism of the Paal-Knorr synthesis has been investigated, with studies suggesting that the reaction proceeds through the attack of the amine on a protonated carbonyl group, forming a hemiaminal intermediate. Subsequent intramolecular attack of the amine on the second carbonyl leads to a 2,5-dihydroxytetrahydrothis compound derivative, which undergoes dehydration to yield the corresponding this compound rgmcet.edu.inuctm.eduwikipedia.orgrhhz.net. Research has indicated that the stereochemical configuration of the dicarbonyl starting material can be preserved during the cyclization step organic-chemistry.org.
The Paal-Knorr synthesis is considered versatile, capable of converting a wide range of 1,4-dicarbonyl compounds into their corresponding heterocycles rgmcet.edu.inwikipedia.org. The substituents on the this compound ring (R2, R3, R4, R5) can be varied, including hydrogen, alkyl, aryl, or ester groups wikipedia.org. The nitrogen substituent (R1) can be hydrogen, alkyl, aryl, amino, or hydroxyl wikipedia.org.
Recent advancements in the Paal-Knorr synthesis include the use of microwave irradiation and various catalysts, such as Lewis acids, solid acids, supported ionic liquids, functionalized magnetic nanoparticles, deep eutectic solvents, metal-organic frameworks, and organocatalysts, to improve efficiency and sustainability rgmcet.edu.inwikipedia.orgias.ac.in. For instance, crystalline salicylic (B10762653) acid has been reported as an efficient organocatalyst for ultrafast Paal-Knorr this compound synthesis under microwave irradiation, achieving high conversions in short reaction times ias.ac.in.
| 1,4-Dicarbonyl Compound | Amine/Ammonia | Conditions | Catalyst | Product Yield (%) | Ref. |
| 2,5-hexanedione | Ammonia | Acidic | Acetic acid | >60 | rgmcet.edu.in |
| 2,5-hexanedione | Primary amine | Acidic | Acetic acid | >60 | rgmcet.edu.in |
| 4-bromoaniline | 2,5-hexanedione | Microwave, 15 seconds | Crystalline salicylic acid | 92 | ias.ac.in |
| Various 1,4-diketones | Primary amines | MgI₂ etherate catalyzed | MgI₂ etherate | Good to excellent | uctm.edu |
Knorr this compound Synthesis
The Knorr this compound synthesis is a chemical reaction that synthesizes substituted pyrroles from the reaction of an α-amino-ketone and a compound containing an electron-withdrawing group α to a carbonyl group wikipedia.org. This method, named after Ludwig Knorr, typically requires catalysts such as zinc and acetic acid and can proceed at room temperature wikipedia.org.
A key aspect of the Knorr synthesis is that α-aminoketones are often unstable and readily undergo self-condensation, thus they are typically prepared in situ wikipedia.org. A common approach for their in situ generation is from the corresponding oximes via the Neber rearrangement wikipedia.org. The original Knorr synthesis utilized ethyl acetoacetate, converting one equivalent to ethyl 2-oximinoacetoacetate, which was then reduced to the amine using zinc dust and acetic acid wikipedia.org. This reaction yielded diethyl 3,5-dimethylthis compound-2,4-dicarboxylate, often referred to as Knorr's this compound wikipedia.org.
The mechanism of the Knorr this compound synthesis begins with the condensation of the amine and the ketone to form an imine. This imine then tautomerizes to an enamine, followed by cyclization, elimination of water, and isomerization to the final this compound product wikipedia.org.
Knorr's this compound (diethyl 3,5-dimethylthis compound-2,4-dicarboxylate) can undergo various derivatizations, including selective saponification of the 2-ester using sodium hydroxide (B78521) or selective hydrolysis of the 4-ester using concentrated sulfuric acid followed by pouring into water wikipedia.org. The 5-methyl group can also be oxidized to different functionalities wikipedia.org.
Hantzsch this compound Synthesis
The Hantzsch this compound synthesis, named after Arthur Rudolf Hantzsch, is a multicomponent reaction involving the condensation of a β-ketoester (or β-diketone), an α-haloketone or aldehyde, and ammonia or a primary amine to yield substituted pyrroles researchgate.netwikipedia.orgub.edu. This reaction is particularly useful for synthesizing ester-substituted pyrroles ub.edu.
The generally accepted mechanism for the Hantzsch synthesis involves the reaction between the primary amine and the β-dicarbonyl compound to form an enaminone or enamino ester. This intermediate then reacts with the α-halo carbonyl component, leading to a C-alkylated intermediate, which subsequently undergoes cyclocondensation with the elimination of water to form the this compound ring researchgate.netwikipedia.orgthieme-connect.com. An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone via nucleophilic substitution wikipedia.org.
While conventional Hantzsch reactions in solution can sometimes result in modest yields and limited substituent scope, various modifications and non-conventional conditions have been developed to improve efficiency and broaden the applicability thieme-connect.com. These include solid-phase synthesis, organocatalytic synthesis, green chemistry approaches, and solvent-free conditions, such as using high-speed vibration milling researchgate.netthieme-connect.com. Microwave-assisted and photoredox catalyzed versions have also been reported wikipedia.orgthieme-connect.com.
The Hantzsch synthesis allows for the introduction of various substituents on the this compound ring, including alkyl, aryl, and ester groups ub.eduthieme-connect.com. It has been applied in the synthesis of 2,3-dicarbonylated pyrroles, which are valuable intermediates in total synthesis due to the convertibility of the carbonyl groups into other functionalities wikipedia.org.
Barton-Zard this compound Synthesis
The Barton-Zard reaction is a method for the synthesis of this compound derivatives from the reaction of a nitroalkene with an α-isocyanide, typically an α-isocyanoacetate, under basic conditions wikipedia.orgallaboutchemistry.nethellenicaworld.com. This reaction was first reported by Derek Barton and Samir Zard in 1985 wikipedia.orghellenicaworld.com.
The mechanism of the Barton-Zard reaction involves several steps. It begins with the base-catalyzed enolization of the α-isocyanide carbonyl. The resulting carbanion then undergoes a Michael-type addition to the nitroalkene. This is followed by a 5-endo-dig cyclization, elimination of the nitro group under basic conditions, and tautomerization to achieve aromaticity wikipedia.orgallaboutchemistry.nethellenicaworld.comyoutube.com.
The scope of the Barton-Zard reaction extends beyond simple nitroalkenes to include aromatic nitro compounds wikipedia.orghellenicaworld.com. This method has been successfully applied in the synthesis of complex polypyrroles, including porphyrins and dipyrromethenes such as BODIPY dyes wikipedia.orghellenicaworld.com. The reaction is particularly useful for preparing pyrroles with substituents that may be difficult to introduce by other synthetic routes mcours.net.
Van Leusen this compound Synthesis
The Van Leusen this compound synthesis is a method for constructing this compound rings, often involving the reaction of tosylmethyl isocyanide (TosMIC) with electron-deficient compounds, such as α,β-unsaturated carbonyl compounds or alkenes with electron-withdrawing groups, under basic conditions mdpi.comnih.govresearchgate.netmdpi.com. This method was first reported by Van Leusen and co-workers in the 1970s mdpi.comnih.gov.
TosMIC (p-toluenesulfonylmethyl isocyanide) is a versatile reagent in this synthesis, acting as a three-atom synthon mdpi.comresearchgate.net. Its α-proton is acidic due to the presence of both sulfone and isocyanide groups, allowing for easy deprotonation by a base nih.govresearchgate.netwikipedia.org. The mechanism typically involves the initial deprotonation of TosMIC to form a carbanion. This carbanion then attacks the electron-deficient substrate, followed by an intramolecular [3+2] cycloaddition reaction and elimination of the tosyl group to form the this compound ring nih.govresearchgate.net.
The Van Leusen this compound synthesis is known for its operational simplicity, readily available starting materials, and broad substrate scope mdpi.comnih.gov. It has been successfully applied to the synthesis of a variety of substituted pyrroles, including those with ester, cyano, sulfonyl, and nitro substituents on the electron-deficient olefin nih.gov. The method has also been used to synthesize 3,4-disubstituted this compound derivatives from chalcones mdpi.com.
Clauson-Kaas Reaction
The Clauson-Kaas reaction is a method for the synthesis of N-substituted pyrroles from the acid-catalyzed reaction between primary amines (aliphatic or aromatic) and 2,5-dialkoxytetrahydrofurans ias.ac.inbeilstein-journals.orgarkat-usa.orgbeilstein-journals.org. This reaction was first reported by N. Clauson-Kaas and Z. Tyle in 1952 beilstein-journals.org.
The classical Clauson-Kaas reaction is typically carried out in refluxing acetic acid arkat-usa.org. However, various modifications have been developed using different acidic catalysts, metal catalysts, and nanoorganocatalysts beilstein-journals.org. The use of microwave irradiation has also been explored to shorten reaction times arkat-usa.orgsemanticscholar.org.
The proposed mechanism involves the protonation of the 2,5-dialkoxytetrahydrofuran, followed by ring opening to form a carbocation. The primary amine then nucleophilically attacks this carbocation, leading to an intermediate that undergoes ring closure and subsequent elimination of alcohol and water to yield the N-substituted this compound beilstein-journals.orgnih.gov. Recent detailed mechanistic studies using computational methods have proposed alternative pathways, including the initiation via a zwitterionic species hci.edu.au.
The Clauson-Kaas reaction is considered attractive because it allows for the synthesis of pyrroles that are unsubstituted at the carbon atoms of the heterocycle, providing sites for further functionalization beilstein-journals.orgsemanticscholar.org. The method has been successfully applied to a wide range of primary amines, including aromatic, heteroaromatic, and sulfonamides arkat-usa.org.
| Reactants | Catalyst | Conditions | Product Type | Ref. |
| Primary amines + 2,5-dialkoxytetrahydrofuran | Acetic acid | Refluxing acetic acid | N-substituted pyrroles | arkat-usa.org |
| Primary amines + 2,5-dimethoxytetrahydrofuran (B146720) | Oxone | Microwave, acetonitrile | N-aryl pyrroles | semanticscholar.org |
| Primary amines + 2,5-dimethoxytetrahydrofuran | L-(+)-tartaric acid-choline chloride DES | N-substituted pyrroles | nih.gov |
Modern Synthetic Strategies for Functionalized Pyrroles
The synthesis of functionalized pyrroles remains an active area of research, with significant efforts directed towards developing methodologies that offer improved yields, regioselectivity, and broader functional group tolerance. thieme-connect.de Modern approaches often leverage catalytic methods, multicomponent reactions, and one-pot protocols to streamline the synthesis of complex this compound architectures.
One-Pot Synthetic Protocols for this compound Derivatives
One-pot synthetic protocols offer significant advantages in terms of efficiency and waste reduction by minimizing the number of isolation and purification steps. Several one-pot methods have been developed for the synthesis of this compound derivatives. For instance, a one-pot, three-component reaction involving this compound, arylglyoxal derivatives, and Meldrum's acid in water under catalyst-free conditions has been reported to afford functionalized this compound derivatives in high yields. orgchemres.org Another approach describes an efficient one-pot synthesis of this compound-2-carboxylates and -carboxamides from chalcones and glycine (B1666218) esters or amides via an electrocyclization/oxidation sequence. organic-chemistry.org This method involves a 6π-electrocyclization to form a dihydrothis compound intermediate, followed by oxidation using agents like DDQ or catalytic copper(II) with air. organic-chemistry.org Additionally, a straightforward one-pot synthesis of pyrrolo[3,4-c]this compound-1,3-diones has been achieved through a silver(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation. chemistryviews.org
Multicomponent Reaction (MCR) Methodologies
Multicomponent reactions (MCRs) are powerful tools for the convergent synthesis of complex molecules in a single step from three or more starting materials. mdpi.comsci-hub.se This approach is highly atom-economical and well-suited for generating diverse libraries of functionalized pyrroles. mdpi.comsci-hub.se The Hantzsch this compound synthesis is a classic example of an MCR for this compound synthesis. mdpi.comresearchgate.net More recent MCR methodologies include a four-component reaction of maldrum's acid, arylglyoxal monohydrate, dimethyl but-2-yne-dioate, and amines under catalyst-free conditions for the synthesis of penta-substituted this compound derivatives. researchgate.net Another reported MCR involves the reaction of primary aliphatic amines, active methylene (B1212753) compounds, and dialkyl acetylenedicarboxylates for the synthesis of highly functionalized N-alkylpyrroles under catalyst- and solvent-free conditions. acs.org Isocyanide-based MCRs have also proven effective for constructing this compound-fused heterocycles, utilizing the in situ formation of zwitterionic intermediates. beilstein-journals.org
Transition Metal-Catalyzed this compound Synthesis
Transition metal catalysis plays a crucial role in modern this compound synthesis, enabling various cyclization and coupling reactions under mild conditions with high efficiency and selectivity. organic-chemistry.orgsioc-journal.cnarkat-usa.org Different transition metals, including palladium, ruthenium, iron, gold, silver, and copper, have been employed to catalyze the formation of the this compound ring. organic-chemistry.orgarkat-usa.orgorganic-chemistry.org These methods often involve cascade reactions, cycloadditions, or annulation sequences. nih.govsioc-journal.cn
Silver-Catalyzed Cyclization Approaches
Silver catalysis has emerged as a valuable strategy for constructing this compound rings, often facilitating cyclization and cycloaddition reactions. A silver-catalyzed formal [3+2] cycloaddition reaction between cyclopropanols and imines provides polysubstituted pyrroles in good yields under mild conditions. organic-chemistry.org Silver(I)-promoted oxidative cyclization of homopropargylamines has also been reported for this compound synthesis. organic-chemistry.org Furthermore, silver catalysis has been employed in the divergent synthesis of pyrroles from 2-pyridyl alkynyl carbinols and isocyanides, proceeding through a regioselective [3+2] cycloaddition of terminal alkynes with isocyanides. nih.gov A silver-catalyzed 1,3-dipolar cycloaddition followed by oxidative dehydrogenative aromatization in a one-pot tandem reaction allows for the synthesis of multisubstituted pyrroles from alkenes. acs.org
Copper-Catalyzed Reactions
Copper catalysis is widely utilized in this compound synthesis due to its affordability and versatility. Copper-catalyzed cycloisomerization of 3-iminocyclopropenes has been developed for the regioselective synthesis of pyrroles with various substitution patterns, including fully substituted derivatives. acs.org This method was successfully applied to the synthesis of steroidal and N-fused pyrroles. acs.org Another copper-catalyzed method involves the coupling of amines with gamma-bromo-gamma,delta-unsaturated ketones (bromoenones) to synthesize polysubstituted pyrroles through an Ullmann-type reaction. organic-chemistry.org This reaction proceeds via condensation, rearrangement, intramolecular nitrogen-vinylation, and isomerization. organic-chemistry.org Copper catalysis has also been effective in the synthesis of highly functionalized pyrroles from allenoates and propargylic amines through a cascade aza-Michael addition, Claisen rearrangement, and cyclization sequence. thieme-connect.com Additionally, a copper-catalyzed [3+1+1] cycloaddition reaction between nitrones and isocyanoacetates provides polysubstituted pyrroles. acs.org
Cycloaddition Reactions in this compound Synthesis
Cycloaddition reactions are powerful methods for forming cyclic systems and have been extensively applied to the synthesis of pyrroles. fishersci.atthieme-connect.comamericanelements.com These reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. The Van Leusen [3+2] cycloaddition reaction, utilizing tosylmethyl isocyanides (TosMICs) as a three-atom synthon and electron-deficient compounds like olefins or alkynes, is a well-established method for synthesizing this compound heterocycles. mdpi.com Photocatalyzed [3+2] cycloaddition reactions of activated alkynes with 2H-azirines provide highly substituted this compound derivatives under visible light irradiation and metal-free conditions. thieme-connect.com This method involves the formation of aza-allenyl radical cations. thieme-connect.com Other cycloaddition approaches include 1,3-dipolar cycloadditions, such as those involving azomethine ylides and alkynes or alkenes, often catalyzed by transition metals like silver or gold. organic-chemistry.orgacs.org Novel phosphorus-based 1,3-dipolar cycloaddition reagents, generated from phosphines, imines, and acid chlorides, have also been developed for this compound synthesis via reaction with alkynes. organic-chemistry.org
1,3-Dipolar Cycloaddition Strategies
1,3-Dipolar cycloaddition reactions represent a powerful method for constructing five-membered heterocyclic rings, including pyrroles. This approach involves the reaction between a 1,3-dipole and a dipolarophile. For this compound synthesis, various 1,3-dipoles and suitable two-carbon or three-carbon components can be employed.
One common strategy involves the use of azomethine ylides as 1,3-dipoles. These species can be generated in situ from the condensation of α-amino acids or amines with carbonyl compounds. The subsequent cycloaddition with electron-deficient alkynes or alkenes furnishes pyrrolidine (B122466) or dihydrothis compound intermediates, which can then be aromatized to yield the desired this compound ring rhhz.netmdpi.com. For instance, the reaction of azomethine ylides, generated from isatin (B1672199) derivatives and benzylamine, with benzylideneacetone (B49655) has been shown to yield spiro-pyrrolidine-oxindoles through a 1,3-dipolar cycloaddition in water frontiersin.orgnih.gov. Another example involves the AgOAc-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with ynones, providing multi-substituted pyrroles in moderate to high yields rsc.org.
Another variation utilizes tosylmethyl isocyanides (TosMICs) as a component in [3+2] cycloaddition reactions with electron-deficient compounds, such as alkenes or alkynes, under basic conditions. This method, known as the Van Leusen this compound synthesis, is a convenient route to synthesize substituted pyrroles due to the ready availability of starting materials and operational simplicity mdpi.com.
Cascade and Tandem Reactions for this compound Ring Formation
Several cascade and tandem approaches have been developed for this compound synthesis. One method involves the reaction of 1,3-enynes with amines, mediated by transition metals or bases, leading to substituted pyrroles through a sequence of steps such as aza-Michael addition, cyclization, and aromatization beilstein-journals.org. For example, a copper-catalyzed cascade cyclization of 2-nitro-1,3-enynes with amines has been reported to yield tetrasubstituted pyrroles beilstein-journals.org.
Another notable example is a gold(I)-catalyzed cascade reaction for the synthesis of substituted pyrroles from aminoacetals and alkynes. This "autotandem" catalysis involves the initial formation of a gold-acetylide, followed by addition to an acetal (B89532) moiety, and subsequent gold-catalyzed cyclization and aromatization researchgate.netacs.org. This highlights the dual role of the gold catalyst in activating different functional groups throughout the reaction sequence.
A one-pot tandem reaction combining silver-catalyzed 1,3-dipolar cycloaddition with oxidative dehydrogenative aromatization has also been developed for the synthesis of multisubstituted pyrroles from alkenes acs.org. This approach showcases the power of combining different reaction types in a single pot to achieve the desired heterocyclic structure.
Chiral this compound Unit Synthesis
The synthesis of chiral pyrroles is crucial for accessing molecules with specific stereochemical properties, which are often essential for biological activity and in the development of chiral catalysts and materials chim.itrsc.orgnih.gov. Strategies for synthesizing chiral pyrroles include asymmetric catalysis, the use of chiral starting materials, and resolution methods.
Recent advancements in this area have focused on catalytic atropenantioselective synthesis of axially chiral pyrroles chim.it. This involves controlling the formation of a stereogenic axis due to restricted bond rotation. Strategies employed include de novo ring formation, desymmetrization, and kinetic resolution chim.it. For instance, asymmetric Paal-Knorr reactions catalyzed by chiral phosphoric acids have been developed for the synthesis of N1-axially chiral pyrroles chim.it.
Other approaches involve stereoselective functionalization of pre-existing this compound rings or the construction of the this compound ring within a chiral framework rsc.orgnih.govrsc.org. Examples include stereoselective 1,4-Friedel–Crafts alkylations of pyrroles using chiral catalysts and the addition of pyrroles to nitroalkenes in the presence of chiral catalysts rsc.org. These methods allow for the introduction of chiral centers or the creation of axial chirality within the this compound structure.
Skeletal Recasting Strategies for this compound Modification
Skeletal recasting, also referred to as skeletal editing, is a relatively new strategy that involves the deconstruction and reconstruction of molecular frameworks to create new structural motifs. In the context of pyrroles, this can involve altering the atoms within the ring or rearranging the existing atoms to form different heterocyclic systems or highly substituted pyrroles researchgate.netresearchgate.netacs.orgnih.gov.
One reported skeletal recasting strategy involves the synthesis of fully substituted pyrroles from simple pyrroles using azoalkenes as molecular perturbators. This phosphoric acid-promoted one-pot reaction proceeds through a sequence of dearomative deconstruction of the starting this compound followed by rearomative reconstruction, incorporating structural elements of the azoalkene to form more complex this compound derivatives researchgate.netresearchgate.netacs.orgnih.gov. This method provides access to synthetically challenging tetra-substituted pyrroles researchgate.netacs.org.
Another conceptual example of skeletal editing involves the transformation of a furan (B31954) into a this compound analog by swapping an oxygen atom with a nitrogen group via a photocatalytic strategy researchgate.net. While not a recasting of this compound itself, it illustrates the principle of altering the ring atoms. Skeletal recasting can also be viewed in the context of fusing skeletal editing of the this compound ring with peripheral editing of other attached rings, such as benzene (B151609) researchgate.net.
Green Chemistry Principles in this compound Synthesis
The implementation of green chemistry principles in chemical synthesis aims to reduce or eliminate the use and generation of hazardous substances, promoting environmentally friendly and sustainable processes researchgate.netlucp.netnih.govrsc.org. In this compound synthesis, this involves exploring alternative reaction media, energy sources, and catalytic systems.
Green chemistry approaches in this compound synthesis include the use of green solvents (such as water or ionic liquids), solvent-free conditions, heterogeneous catalysts, and non-conventional activation methods like microwave irradiation and ultrasound researchgate.netlucp.netfrontiersin.orgnih.govrsc.orgnih.govacs.orgbeilstein-journals.orgresearchgate.netrsc.org. These methods often offer advantages such as reduced reaction times, higher yields, simpler work-up procedures, and decreased environmental impact compared to traditional methods acs.orgrsc.orgrsc.orgresearchgate.net.
Microwave-Assisted this compound Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable green chemistry tool for the synthesis of various organic compounds, including nitrogen-containing heterocycles like pyrroles researchgate.netrsc.orgrsc.orgresearchgate.net. Microwave irradiation provides efficient and uniform heating, leading to significantly reduced reaction times and often higher yields and purity of products compared to conventional heating methods rsc.orgrsc.orgresearchgate.net.
Microwave irradiation has been successfully applied to various named reactions for this compound synthesis, such as the Paal-Knorr and Clauson-Kaas reactions beilstein-journals.orgresearchgate.net. For example, microwave-assisted Clauson-Kaas reactions of primary amines with 2,5-dimethoxytetrahydrofuran have been reported to yield N-substituted pyrroles in good to excellent yields, often in water or under solvent-free conditions beilstein-journals.org.
Microwave-assisted protocols for the synthesis of substituted pyrroles from ketones, amines, and diols catalyzed by Cu-NHC complexes have also been developed rsc.org. The use of microwave irradiation in combination with solvent-free conditions or green solvents like water aligns with the principles of green chemistry, offering a more sustainable approach to this compound synthesis acs.orgbeilstein-journals.orgresearchgate.netrsc.org.
Table of Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 751 |
| 1-(4-Fluorophenyl)this compound | 727844 |
| This compound-2-carboxylic acid | 12473 |
| N-(4-chlorophenyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxamide | 2742284 |
| Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]this compound-2-carboxylate | 139035185 |
| This compound-2,5-dione, 3-chloro-1-(2-phenylethyl)- | 102567392 |
| 1-Pyrroline-5-carboxylic acid | 1196 |
| Pyrraline (ε-[2-formyl-5-(hydroxymethyl)this compound-1-yl]-L-norleucine) | 122228 |
| This compound derivative 2 (C32H30Cl2N2O4S) | 44626131 |
| 3,6-Diphenyl-2,5-dihydropyrrolo[3,4-c]this compound-1,4-dione | 5378296 |
| Tosylmethyl isocyanide (TosMIC) | 4537899 |
| 2,5-Dimethoxytetrahydrofuran | 156275 |
| 2,5-Hexanedione | 8031 |
| 4-tert-Butylaniline | 68674 |
Solvent-Free and Aqueous Medium Reactions
The use of water as a solvent or conducting reactions under solvent-free conditions has gained considerable attention in the synthesis of this compound derivatives due to the environmental benefits and reduced costs. semanticscholar.orgresearchgate.netbeilstein-journals.orgscirp.org Water is inexpensive, non-toxic, and non-flammable, making it an ideal green solvent. scirp.orgorientjchem.org Solvent-free conditions eliminate the need for traditional organic solvents entirely, thus reducing waste generation and potential hazards. lucp.netbeilstein-journals.orgresearchgate.net
Several methods for synthesizing pyrroles have been adapted to aqueous or solvent-free conditions. The classical Paal-Knorr cyclization, which typically involves the reaction of a 1,4-dicarbonyl compound with a primary amine, has been successfully carried out in water and under solvent-free conditions. orientjchem.orgacs.orgtandfonline.com For instance, a simple and efficient Paal-Knorr condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamides has been reported in water using a catalytic amount of iron(III) chloride. organic-chemistry.org This method offers mild reaction conditions and good to excellent yields of N-substituted pyrroles. organic-chemistry.org
Another example in aqueous medium involves a three-component reaction of phenacyl bromides, pentane-2,4-dione, and amines catalyzed by DABCO (1,4-diaza-bicyclo[2.2.2]octane). scirp.org This method is applicable to a variety of alkyl and aryl amines and phenacyl bromides, providing access to substituted pyrroles while avoiding metal-containing toxic waste. scirp.org The use of water in this procedure contributes to its eco-friendliness. scirp.org
Solvent-free approaches often utilize microwave irradiation or mechanical activation (ball milling) to facilitate the reactions. lucp.netresearchgate.netpensoft.net Microwave-assisted solvent-free Paal-Knorr synthesis using catalysts like molecular iodine or manganese(II) nitrate (B79036) tetrahydrate has been reported to provide N-substituted pyrroles in good yields and shorter reaction times compared to conventional heating. beilstein-journals.orgpensoft.net Mechanochemical activation using biosourced organic acids as catalysts under solvent-free conditions has also been explored for the synthesis of N-substituted pyrroles from 1,4-diketones and primary amines. lucp.netresearchgate.net This method offers a solventless approach and utilizes non-toxic catalysts derived from biomass. lucp.net
An improved catalyst-free, three-component reaction for the synthesis of tetrasubstituted pyrroles has been demonstrated in a water-ethanol mixture under reflux conditions. thieme-connect.com This method involves the reaction of ammonium (B1175870) acetate, 1,3-dicarbonyl compounds, and aromatic α-hydroxycarbonyl compounds. thieme-connect.com The enhanced yield in this aqueous medium is attributed to increased association of reactants through hydrophobic interactions and product precipitation. thieme-connect.com
Catalyst-Free and Environmentally Benign Approaches
Developing synthetic methods that eliminate the need for catalysts or utilize environmentally benign catalysts is a key aspect of green chemistry in this compound synthesis. researchgate.netCurrent time information in Colombo, LK. Catalyst-free reactions minimize the cost and environmental impact associated with catalyst production, handling, and disposal. acs.org
Several catalyst-free methods for synthesizing this compound derivatives have been reported. One such approach involves a three-component reaction of heterocyclic ketene (B1206846) aminals, arylglyoxal monohydrates, and cyclohexane-1,3-diones in water-ethanol media. orientjchem.orgacs.org This protocol allows for the regioselective synthesis of highly functionalized fused pyrroles without the need for a catalyst. acs.org
Another catalyst-free method for the synthesis of tetrasubstituted pyrroles involves a three-component reaction of primary amines, dialkyl acetylenedicarboxylates, and β-nitrostyrenes under solvent-free conditions. organic-chemistry.org This method is highly atom economical and environmentally benign, producing the desired pyrroles in good yields. organic-chemistry.org
Environmentally benign catalytic systems are also being explored as alternatives to traditional hazardous catalysts. The use of bio-sourced organic acids, such as citric acid, under mechanochemical activation is one example of an environmentally friendly catalytic approach for this compound synthesis. lucp.netresearchgate.net Metal-catalyzed reactions are also being developed with a focus on using less toxic and more abundant metals, or designing recyclable catalytic systems. For instance, a manganese complex has been used as a catalyst for the solvent-free synthesis of 2,5-unsubstituted pyrroles from primary diols and amines, with water and molecular hydrogen as the only byproducts. organic-chemistry.org
Magnetically recoverable nanoparticles have also been investigated as environmentally benign heterogeneous catalysts for solvent-free this compound synthesis, allowing for easy separation and reuse of the catalyst. beilstein-journals.orgresearchgate.net
Microwave irradiation can also contribute to environmentally benign synthesis by reducing reaction times and enabling catalyst-free or reduced-catalyst conditions in some cases. pensoft.net
The development of catalyst-free and environmentally benign approaches for this compound synthesis aligns with the principles of green chemistry, aiming to create more sustainable and efficient chemical processes. lucp.netresearchgate.netresearchgate.netconicet.gov.ar
Reactivity and Mechanistic Investigations of Pyrrole and Its Derivatives
Electrophilic Aromatic Substitution Reactions of Pyrrole (B145914)
This compound is an electron-rich five-membered aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). youtube.com The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the ring, increasing the electron density at the carbon atoms and making this compound significantly more reactive than benzene (B151609) towards electrophiles. youtube.comcdnsciencepub.comox.ac.uk Consequently, these reactions can often be carried out under mild conditions, as harsh acidic reagents can lead to polymerization of the this compound ring. youtube.commbbcollege.in
The substitution pattern is highly regioselective, with electrophiles predominantly attacking the C2 (α) position. cdnsciencepub.commbbcollege.innumberanalytics.com This preference is attributed to the superior stability of the carbocation intermediate (the sigma complex or arenium ion) formed during C2 attack. Attack at the C2 position allows for the positive charge to be delocalized over three resonance structures, including one where the charge is accommodated by the nitrogen atom. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures, making it less stable. cdnsciencepub.commbbcollege.inacs.org
Several key named reactions exemplify the electrophilic substitution reactivity of this compound:
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the this compound ring, typically at the C2 position. acs.org It is carried out using a Vilsmeier reagent, which is generated from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). acs.orgfiveable.me The electrophile is a chloromethyliminium salt. acs.org While C2 formylation is standard, regioselectivity can be shifted to the C3 position by introducing sterically bulky substituents on the this compound nitrogen, such as the triisopropylsilyl (TIPS) group, which sterically hinders the C2 and C5 positions. chempedia.info Similarly, using sterically crowded formamides instead of DMF can also favor the formation of the β-isomer. chempedia.info
Mannich Reaction: This reaction introduces an aminomethyl group onto the this compound ring. acs.orgnih.gov It involves the reaction of this compound with formaldehyde (B43269) and a secondary amine, such as dimethylamine, typically under neutral or weakly acidic conditions to avoid polymerization. acs.orgworldscientific.com The electrophile is an iminium ion, and the substitution occurs preferentially at the C2 position. nih.govresearchgate.net If both C2 and C5 positions are available, macrocyclization can occur, especially when a primary amine is used. worldscientific.com
Friedel-Crafts Acylation: The acylation of this compound introduces a ketone functionality. Due to the high reactivity of this compound, the reaction can sometimes proceed without a catalyst, but Lewis acids like SnCl4 or AlCl3 are often used. youtube.comwikipedia.org The regioselectivity can be complex and is highly dependent on the reaction conditions and the nature of the N-substituent. wikipedia.orgresearchgate.net For instance, the acylation of N-p-toluenesulfonylthis compound with AlCl3 as the catalyst can lead to the 3-acyl derivative as the major product, which is rationalized by the formation of an organoaluminum intermediate. wikipedia.orgresearchgate.net In contrast, using weaker Lewis acids or organocatalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) can favor the formation of the C2-acylthis compound. wikipedia.orgnih.gov
| Reaction | Reagents | Major Product | Factors Influencing Regioselectivity |
| Vilsmeier-Haack | DMF, POCl3 | 2-Formylthis compound | Bulky N-substituents (e.g., TIPS) or bulky formamides favor C3 substitution. |
| Mannich | Formaldehyde, R2NH | 2-(Aminomethyl)this compound | C2 is strongly favored. Macrocyclization possible with primary amines. |
| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 2-Acylthis compound or 3-Acylthis compound | Catalyst choice (strong vs. weak Lewis acid) and N-substituent are critical. |
Cycloaddition Reactivity of this compound as a Diene
The aromatic character of this compound significantly limits its reactivity as a 4π diene component in [4+2] Diels-Alder cycloadditions. mbbcollege.in Compared to furan (B31954), which is less aromatic, this compound participates in these reactions much less readily, as the cycloaddition process results in a loss of aromatic stabilization energy. researchgate.net Consequently, pyrroles are generally considered poor dienes. ox.ac.uk
To facilitate Diels-Alder reactions, several strategies are employed:
Activation of the this compound Ring: The introduction of electron-withdrawing groups on the nitrogen atom reduces the aromatic character of the ring and enhances its dienic reactivity. worldscientific.comquimicaorganica.org
Use of Reactive Dienophiles: Highly reactive or activated dienophiles, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), benzynes, and maleimides, are often required for the reaction to proceed. acs.orgacs.orgwikipedia.org
Intramolecular Reactions: Tethering the dienophile to the this compound ring to enable an intramolecular Diels-Alder reaction is often more successful than the intermolecular counterpart. This is due to a favorable entropic effect, which facilitates the cyclization process. youtube.comwikipedia.org
Even with these modifications, the resulting cycloadducts can be thermodynamically unstable and may undergo retro-Diels-Alder reactions to restore the aromatic this compound ring. mbbcollege.in
In some cases, this compound derivatives can act as 2π dienophiles rather than as 4π dienes, particularly in inverse-electron-demand Diels-Alder reactions or when the this compound ring is substituted with electron-withdrawing groups. quimicaorganica.orgacs.org However, these reactions are less common and may require harsh conditions such as high pressure or high temperatures. acs.org
Beyond the standard [4+2] cycloaddition, this compound derivatives can participate in other cycloaddition manifolds, such as [3+2] and [4+3] cycloadditions, expanding their synthetic utility for constructing complex heterocyclic frameworks. acs.orgchempedia.info
| Reaction Type | This compound Role | Dienophile/Partner | Conditions/Notes | Resulting Product |
| Intermolecular [4+2] | Diene (4π) | Benzyne, DMAD | Often requires N-electron-withdrawing groups; cycloadducts can be unstable. | 7-Azabicyclo[2.2.1]heptadiene derivative |
| Intramolecular [4+2] | Diene (4π) | Tethered alkene/alkyne | Entropically favored; more facile than intermolecular version. | Fused polycyclic amine |
| Intermolecular [4+2] | Dienophile (2π) | Electron-rich dienes | Requires electron-withdrawing groups on this compound; often harsh conditions. | Fused dihydropyridine (B1217469) derivative |
| [4+3] Cycloaddition | Diene (4π) | Allylic cations | Provides access to seven-membered rings. | 8-Azabicyclo[3.2.1]octene derivative |
This compound and its derivatives can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile is a heteroatom. In these reactions, the this compound moiety can act either as the carbon-based diene reacting with a heterodienophile or, in a modified form, can itself be part of a heterodienic system.
For example, 4-acyl-1H-pyrrole-2,3-diones are known to react as oxa-dienes (an α,β-unsaturated carbonyl system) with electron-rich dienophiles. nih.gov This reactivity allows for the construction of complex, alkaloid-like pyrano[4,3-b]this compound frameworks. Another example involves the reaction of this compound with heterodienophiles like phosphinyl nitrosoalkenes, which can proceed in aqueous media to form six-membered heterocyclic adducts. researchgate.net These reactions demonstrate the versatility of the this compound scaffold in cycloaddition chemistry beyond all-carbon systems.
Nucleophilic Reactivity of this compound
The nucleophilic character of this compound is dominated by the reactivity of its deprotonated form, the pyrrolide anion. The N-H proton of this compound is moderately acidic, with a pKa of approximately 17.5, allowing for its deprotonation by strong bases such as sodium hydride (NaH) or n-butyllithium (n-BuLi). acs.orgwikipedia.org The resulting pyrrolide anion is a potent ambident nucleophile, capable of reacting with electrophiles at either the nitrogen atom or the ring carbons. wikipedia.org
The regioselectivity of the reaction between the pyrrolide anion and an electrophile is highly dependent on the reaction conditions:
N-Substitution: Reactions with electrophiles such as alkyl halides tend to occur at the nitrogen atom, especially under conditions that favor a "free" anion. This is promoted by the use of alkali metal counterions with more ionic character (e.g., K+, Na+) and polar, solvating solvents. wikipedia.org
C-Substitution: Reaction at the carbon atoms, primarily at the more nucleophilic C2 position, is favored when the counterion has a more covalent character, such as MgX (from a Grignard reagent). wikipedia.org The magnesium ion coordinates more strongly to the nitrogen atom, leaving the carbon atoms as the more accessible nucleophilic sites.
Direct nucleophilic aromatic substitution on the this compound ring, where a nucleophile displaces a leaving group from a carbon atom, is generally unfavorable. nih.gov The electron-rich nature of the aromatic ring repels incoming nucleophiles. Such reactions are rare and typically require the this compound ring to be activated by the presence of strong electron-withdrawing groups, such as nitro groups. nih.govworldscientific.com For instance, 1-methyl-2,5-dinitrothis compound can undergo substitution of a nitro group by nucleophiles like piperidine. nih.gov In general, for nucleophilic aromatic substitution, the reactivity of five-membered heterocycles follows the order furan > thiophene (B33073) > this compound, which is the reverse of their order of reactivity in electrophilic substitution. nih.gov
| Nucleophilic Reaction | This compound Species | Electrophile/Substrate | Key Conditions | Major Product |
| N-Alkylation | Pyrrolide anion | Alkyl Halide (R-X) | Strong base (NaH, KH); polar solvent | N-Alkylthis compound |
| C-Alkylation | Pyrrolide anion (as MgX salt) | Alkyl Halide (R-X) | Grignard reagent formation | C2-Alkylthis compound |
| Nucleophilic Aromatic Substitution | Activated this compound (e.g., dinitrothis compound) | Nucleophile (e.g., Piperidine) | Strong electron-withdrawing groups required | Substituted this compound |
Metal-Mediated and Catalyzed Reactions of Pyrroles
Transition metal catalysis has become an indispensable tool for the functionalization of this compound scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds that are difficult to achieve through traditional methods. Palladium-catalyzed cross-coupling reactions are particularly prominent. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction couples a halothis compound (typically a bromo- or iodothis compound) with a boronic acid or ester. nih.gov It is a versatile method for creating aryl- or vinyl-substituted pyrroles. N-protection of the this compound, often with groups like SEM (2-(trimethylsilyl)ethoxymethyl), is frequently employed to improve yields and prevent side reactions. nih.gov
Heck Reaction: The Heck reaction couples pyrroles with alkenes. Intramolecular versions of this reaction have been developed as a powerful method for the dearomatization of pyrroles, leading to the synthesis of chiral pyrroline (B1223166) derivatives. youtube.comnih.gov
Negishi Coupling: This reaction involves the coupling of an organozinc derivative of this compound with an organic halide. rsc.org The (pyrrolyl)zinc halide can be generated from the pyrrolide anion and coupled with a wide range of aryl halides, including chlorides, under mild conditions using specialized phosphine (B1218219) ligands. worldscientific.comquimicaorganica.org
Sonogashira Coupling: Used to couple terminal alkynes with halopyrroles, this reaction employs a dual catalytic system of palladium and copper(I). chadsprep.comrsc.org It is a primary method for synthesizing alkynylpyrroles.
Stille Coupling: This reaction couples an organotin (stannane) derivative of this compound with an organic halide. sigmaaldrich.comresearchgate.net While effective, the toxicity of the tin reagents is a significant drawback.
In addition to cross-coupling reactions with pre-functionalized pyrroles, direct C-H activation/functionalization has emerged as a more atom-economical approach. acs.orgchempedia.inforesearchgate.net Catalysts based on palladium or ruthenium can mediate the direct coupling of a C-H bond on the this compound ring with a reaction partner, avoiding the need to first install a halogen or organometallic moiety. researchgate.netstackexchange.com The regioselectivity (C2 vs. C3) of C-H arylation can often be controlled by the choice of catalyst. rsc.org
Directed ortho-metalation (DoM) is another key strategy for regioselective functionalization. frontiersin.orglumenlearning.com In an N-substituted this compound containing a directing metalation group (DMG), a strong base like n-butyllithium can selectively deprotonate the adjacent C-H bond. The resulting organolithium species can then be trapped with various electrophiles. For N-substituted pyrroles without a specific DMG, lithiation typically occurs at the C2 position.
| Reaction Name | Metal Catalyst | This compound Substrate | Coupling Partner | Bond Formed |
| Suzuki-Miyaura | Palladium | Halothis compound or Pyrroleboronic acid | Boronic acid/ester or Halide | C-C (sp2-sp2) |
| Heck | Palladium | Halothis compound or this compound C-H | Alkene | C-C (vinyl) |
| Negishi | Palladium or Nickel | Halothis compound or Pyrrolylzinc | Organozinc or Halide | C-C |
| Sonogashira | Palladium/Copper | Halothis compound | Terminal Alkyne | C-C (alkynyl) |
| C-H Activation | Palladium, Rhodium, Ruthenium | This compound (N-substituted) | Aryl Halide, Alkene | C-C, C-X |
| Directed Metalation | N/A (Organolithium reagent) | This compound (N-substituted) | Electrophile | C-E |
Dearomatization Pathways and Subsequent Transformations
Dearomatization reactions convert flat, aromatic pyrroles into three-dimensional, saturated or partially saturated structures like pyrrolidines and pyrrolinones, which are valuable scaffolds in medicinal chemistry and natural product synthesis. acs.orgworldscientific.com
Reductive Dearomatization: This is a common strategy to access pyrrolidines and pyrrolines.
Catalytic Hydrogenation: Substituted pyrroles can be fully reduced to pyrrolidines with high diastereoselectivity using heterogeneous catalysts such as rhodium-on-alumina. This method can generate multiple new stereocenters in a single step. acs.org
Birch Reduction: The reduction of electron-deficient pyrroles (e.g., those bearing ester or amide groups) with alkali metals (like sodium or lithium) in liquid ammonia (B1221849) provides a powerful method for synthesizing 3-pyrrolines. researchgate.net
Oxidative Dearomatization: This pathway is often more challenging due to the propensity of the electron-rich this compound ring to undergo uncontrolled oxidation and polymerization. worldscientific.comacs.org However, controlled methods have been developed.
Chemical and Enzymatic Oxidation: The use of specific oxidants, such as singlet oxygen or hypervalent iodine reagents, can lead to the formation of pyrrolinone products. worldscientific.com Chemoenzymatic approaches, for example using dehaloperoxidase with H2O2, can cleanly oxidize this compound to 4-pyrrolin-2-one, effectively preventing polymerization.
Cycloaddition-Induced Dearomatization: As discussed in section 3.2, [4+2] cycloaddition reactions inherently proceed through a non-aromatic, bicyclic intermediate. Other cycloaddition pathways, such as visible-light-induced [5+2] or [5+4] cycloadditions of this compound-tethered vinylcyclopropanes, also serve as effective dearomatization strategies. cdnsciencepub.com
Metal-Catalyzed Dearomatization: Transition metals can catalyze dearomatizing transformations.
Intramolecular Heck Reaction: Palladium-catalyzed intramolecular Heck reactions are used to convert appropriately substituted pyrroles into spirocyclic or fused pyrroline derivatives. researchgate.net
Allylic Substitution: Iridium-catalyzed intramolecular asymmetric allylic substitution provides access to enantiomerically enriched spiro-2H-pyrroles (pyrrolenines). wikipedia.orgnih.gov
Borylative Dearomatization: A copper(I)-catalyzed reaction can achieve the enantioselective dearomatization of pyrroles through C-B bond formation, yielding chiral pyrrolidine-type allylboronates. chempedia.info
The dearomatized products serve as versatile intermediates for further synthesis. For example, 3-pyrrolines can be oxidized to 3-pyrrolin-2-ones, and the fully saturated pyrrolidine (B122466) ring is a common feature in many biologically active molecules. ox.ac.ukmbbcollege.inacs.org Conversely, the aromatic this compound ring can be reformed from pyrrolidines through dehydrogenation reactions. acs.org
| Dearomatization Method | Reagents/Catalyst | Initial this compound | Product |
| Catalytic Hydrogenation | H2, Rh/Al2O3 | Substituted this compound | Pyrrolidine |
| Birch Reduction | Na or Li, NH3(l), EtOH | Electron-deficient this compound | 3-Pyrroline |
| Oxidative Dearomatization | H2O2, Dehaloperoxidase | This compound | 4-Pyrrolin-2-one |
| Allylic Substitution | Iridium catalyst, Chiral ligand | Allylic carbonate-tethered this compound | Spiro-2H-pyrrole |
| Borylative Dearomatization | Copper(I) catalyst, B2pin2 | This compound-2-carboxylate | Pyrrolidine Allylboronate |
Functional Group Interconversions on this compound Scaffolds
Once a substituted this compound is synthesized, the functional groups on the ring can be transformed into other moieties, greatly expanding the synthetic utility of the initial product. These interconversions must account for the sensitive, electron-rich nature of the this compound ring.
Reduction of Carbonyl Groups: Acylpyrroles are common intermediates derived from Friedel-Crafts reactions. The carbonyl group can be fully reduced to a methylene (B1212753) group (-CH2-) to form alkylpyrroles. While strong reducing conditions like the Wolff-Kishner reaction are effective, milder methods have been developed. For example, sodium borohydride (B1222165) in boiling 2-propanol can reduce acylpyrroles to alkylpyrroles, proceeding through a stable pyrrolylcarbinol intermediate. acs.orgacs.org
Transformations of Carboxylic Acids: Pyrrolecarboxylic acids, often installed via carboxylation of a lithiated this compound or hydrolysis of a nitrile, can be removed via decarboxylation. The decarboxylation of this compound-2-carboxylic acid occurs under acidic conditions through a mechanism involving the addition of water to the protonated acid, followed by elimination of protonated carbonic acid. chempedia.infoworldscientific.comnih.gov
Manipulation of Halogen Substituents: Halopyrroles are key intermediates for cross-coupling reactions. This compound is highly reactive to halogens, and reactions with Cl2, Br2, or I2 often lead to polysubstitution, yielding tetrahalopyrroles. mbbcollege.inquimicaorganica.org Monohalogenation can be achieved with milder reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). wikipedia.org The resulting halopyrroles can undergo metal-halogen exchange with organolithium reagents to generate nucleophilic lithiated pyrroles, which can then be trapped with various electrophiles. wikipedia.org
Interconversion of Nitrogen-Containing Groups:
Nitriles (Cyano Group): Cyanopyrroles can be prepared and serve as versatile handles. The cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also be partially reduced to a formyl group using reagents like diisobutylaluminium hydride (DIBAL-H) or selectively with LiAlH4. researchgate.net
Nitro Group: Nitropyrroles, introduced via electrophilic nitration (e.g., with acetyl nitrate), can be reduced to aminopyrroles, which are important synthetic precursors.
Transformations of Aldehydes and Alcohols: Formylpyrroles, from Vilsmeier-Haack reactions, can be oxidized to carboxylic acids or reduced to hydroxymethylpyrroles. The corresponding alcohols can be further converted to other functionalities, such as halides. The reduction of 2-carboxylate esters to 2-formylpyrroles is not straightforward but can be achieved through multi-step sequences or by first converting the ester to a 2-thionoester, which is then reduced with Raney Nickel. researchgate.net
| Starting Functional Group | Reagent(s) | Product Functional Group |
| Acyl (-COR) | NaBH4, 2-propanol | Alkyl (-CH2R) |
| Carboxylic Acid (-COOH) | H+, H2O, Heat | Hydrogen (Decarboxylation) |
| Halogen (-Br, -I) | n-BuLi, then E+ | E (from Electrophile) |
| Nitrile (-CN) | H3O+ or OH-, Heat | Carboxylic Acid (-COOH) or Amide (-CONH2) |
| Nitrile (-CN) | LiAlH4 (controlled) | Formyl (-CHO) |
| Carboxylate Ester (-COOR) | 1. Hydrolysis 2. Decarboxylation 3. Formylation | Formyl (-CHO) |
Mechanistic Elucidation of this compound-Forming Reactions
The mechanisms of classical this compound-forming reactions, including the Paal-Knorr, Hantzsch, and Knorr syntheses, have been the subject of extensive research. Through a combination of kinetic studies, intermediate trapping experiments, and computational modeling, a detailed understanding of the reaction pathways, intermediates, and transition states has been achieved.
The Paal-Knorr this compound synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of this compound synthesis. researchgate.netorganic-chemistry.org The reaction is typically conducted under neutral or mildly acidic conditions, as strongly acidic environments (pH < 3) tend to favor the formation of furan byproducts. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. organic-chemistry.org
Initial mechanistic hypotheses proposed the formation of an enamine intermediate prior to the rate-determining cyclization step. However, experimental work by Venkataraman Amarnath and colleagues in 1991 refuted this pathway. organic-chemistry.org Their studies on the cyclization rates of meso- and dl-3,4-diethyl-2,5-hexanediones revealed that the stereochemical integrity of the dione (B5365651) is maintained during the reaction, which would not be possible if a planar enamine intermediate were formed early in the reaction sequence. organic-chemistry.org
The currently accepted mechanism, supported by both experimental data and density functional theory (DFT) calculations, proceeds through the formation of a hemiaminal intermediate. researchgate.netrgmcet.edu.inacs.org The proposed steps are as follows:
Nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal. nih.govuctm.edu
This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydrothis compound derivative. nih.gov
The final step involves the dehydration of this cyclic intermediate to yield the aromatic this compound ring. researchgate.netrgmcet.edu.in
Table 1: Effect of Amine Substituents on the Rate of Paal-Knorr Cyclization
| Amine | Substituent (R) | Substituent Effect | Impact on Reaction Rate |
|---|---|---|---|
| Aniline | H | - | Reference |
| p-Nitroaniline | p-NO₂ | Electron-withdrawing | Increased rate organic-chemistry.org |
| p-Methoxyaniline | p-OCH₃ | Electron-donating | Decreased rate organic-chemistry.org |
| Methylamine | CH₃ | Alkyl | - |
This table illustrates the influence of electron-donating and electron-withdrawing groups on the rate of the Paal-Knorr reaction. Data compiled from research by Amarnath et al. organic-chemistry.org
The Hantzsch this compound synthesis provides a route to substituted pyrroles from the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org The established mechanism for this reaction involves several key steps:
The reaction initiates with the condensation of the amine with the β-ketoester to form an enamine intermediate. wikipedia.org
The enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone. wikipedia.org
The resulting adduct undergoes cyclization and dehydration to form the this compound ring. wikipedia.org
An alternative mechanistic pathway has been proposed where the enamine attacks the α-carbon of the haloketone in a nucleophilic substitution fashion. wikipedia.org The reaction conditions can be varied, with modern adaptations including solid-phase synthesis and mechanochemical methods to improve efficiency and yields. nih.govresearchgate.net The use of a Lewis acid catalyst, such as Yb(OTf)₃, has been shown to alter the regioselectivity of the reaction, suggesting that coordination to the carbonyl oxygen can influence the reactivity of the intermediates.
The Knorr this compound synthesis is a versatile method for preparing substituted pyrroles by reacting an α-amino-ketone with a compound containing an activated methylene group, such as a β-ketoester. wikipedia.org A significant feature of this synthesis is that the α-amino-ketone is often generated in situ from the corresponding oxime by reduction with zinc in acetic acid. wikipedia.orgyoutube.com
The mechanism of the Knorr synthesis is understood to proceed as follows:
Condensation of the α-amino-ketone with the β-ketoester forms an imine . wikipedia.org
The imine then tautomerizes to an enamine . wikipedia.org
This is followed by intramolecular cyclization and subsequent elimination of water to afford the final this compound product. wikipedia.org
NMR spectroscopic studies have been employed to characterize the intermediates in the Knorr synthesis, providing evidence for the proposed mechanistic pathway. rsc.org
Table 2: Key Intermediates and Mechanistic Features of this compound Syntheses
| Synthesis | Key Starting Materials | Key Intermediate(s) | Rate-Determining Step | Mechanistic Notes |
|---|---|---|---|---|
| Paal-Knorr | 1,4-Dicarbonyl, Amine | Hemiaminal researchgate.netnih.gov | Cyclization of hemiaminal rgmcet.edu.in | Ruled out enamine pathway; water assists in proton transfer. researchgate.netorganic-chemistry.org |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Enamine wikipedia.org | - | Alternative nucleophilic substitution pathway proposed. wikipedia.org |
| Knorr | α-Amino-ketone, β-Ketoester | Imine, Enamine wikipedia.org | - | α-Amino-ketone often generated in situ from an oxime. wikipedia.org |
This table summarizes the core mechanistic aspects of the Paal-Knorr, Hantzsch, and Knorr this compound syntheses.
Pyrrole in Medicinal Chemistry and Drug Discovery
Pyrrole (B145914) as a Privileged Scaffold in Bioactive Compounds
The this compound ring is widely recognized as a privileged scaffold in drug discovery due to its prevalence in biologically active molecules and its ability to interact with various biological targets. mdpi.combiolmolchem.comeurekaselect.com This heterocyclic core is a key component of complex macrocycles such as porphyrins, found in heme and chlorophyll, as well as chlorins and bacteriochlorins. alliedacademies.org The presence of the this compound moiety in numerous natural products and approved drugs highlights its importance in the development of new therapeutic agents. mdpi.combiolmolchem.comeurekaselect.commdpi.com For instance, the anticancer drug Sunitinib contains a this compound moiety. mdpi.comnih.gov The versatility of the this compound scaffold allows for the amalgamation of different pharmacophores, leading to the creation of compounds with diverse biological activities. alliedacademies.org
Therapeutic Applications of this compound-Based Compounds
This compound-based compounds exhibit a broad spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antitubercular activities. mdpi.comeurekaselect.commdpi.com The diverse biological potential of this compound derivatives makes them attractive candidates for the development of new drugs to address various diseases. mdpi.comeurekaselect.com
Anticancer Activities of this compound Derivatives
Numerous this compound derivatives have demonstrated promising anticancer properties and are actively being investigated as potential therapeutic agents. mdpi.comresearchgate.netresearchgate.netmdpi.com They exhibit cytotoxic activity against a variety of human cancer cell lines, including those derived from colon, breast, and ovarian cancers. mdpi.com
One of the key mechanisms by which this compound derivatives exert their anticancer effects is through the modulation of apoptotic pathways. researchgate.netmdpi.comedgccjournal.org Apoptosis, or programmed cell death, is a highly regulated process essential for maintaining tissue homeostasis. edgccjournal.orgnih.gov Dysregulation of apoptosis is a hallmark of cancer. edgccjournal.org Certain this compound derivatives can induce apoptosis in malignant cells. researchgate.netmdpi.comnih.gov For instance, studies have shown that specific tetrasubstituted this compound derivatives can activate apoptotic cell-death pathways in melanoma cells. mdpi.com Another this compound-containing compound, ATI5, has been shown to induce apoptosis in human leukemia cells. nih.gov
Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanisms of action and for rational drug design. This compound molecules have demonstrated targeting capacities against various proteins involved in cancer progression. researchgate.netnih.gov These targets include protein kinases such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in cell growth and angiogenesis. researchgate.netnih.gov Some this compound derivatives can act as competitive inhibitors of EGFR and VEGFR. researchgate.netnih.gov Other identified targets include microtubule polymerization, tyrosine kinases, cytochrome P450 family 1, histone deacetylase, and Bcl-2 proteins. researchgate.net Studies have also explored the interaction of this compound derivatives with breast cancer targets such as HER2, ERα, and REV-ERBα. nih.govresearchgate.net For example, the this compound derivative SR9009 has shown higher binding affinity against REV-ERBα, a core component of the circadian clock, which is implicated in cancer. nih.govresearchgate.net
Examples of Anticancer Activity Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 4a (a this compound derivative) | LoVo (colon) | 6.25 | mdpi.com |
| Compound 4d (a this compound derivative) | LoVo (colon) | 6.25 | mdpi.com |
| Tetrasubstituted this compound derivative 10a | A375 (melanoma) | 10 | mdpi.com |
| Nutlin-3a (reference compound) | A375 (melanoma) | 15 ± 3 | mdpi.com |
| Compound C8 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-3-chlorobenzohydrazide] | A549 (lung) | Lower than C18 | mdpi.com |
| Compound C18 [N′-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide] | A549 (lung) | Higher than C8 | mdpi.com |
| meso-tetra (methyl) meso-tetra (3-methoxy 4-hydroxy phenyl) calix researchgate.netThis compound (HMCP) | HeLa | < 10 | biointerfaceresearch.com |
| meso-tetra (methyl) meso-tetra (3-methoxy 4-hydroxy phenyl) calix researchgate.netThis compound (HMCP) | MCF-7 | < 10 | biointerfaceresearch.com |
Note: IC50 values can vary depending on the specific assay and conditions used.
Antimicrobial Activities of this compound Derivatives
This compound derivatives also exhibit significant antimicrobial activities against various bacteria and fungi. mdpi.comjmcs.org.mxresearchgate.net The increasing problem of antibiotic resistance has driven the search for new effective antimicrobial agents, and this compound compounds represent a promising class in this regard. mdpi.comacgpubs.org Studies have shown that certain this compound derivatives possess potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.orgresearchgate.net Some synthesized this compound derivatives have demonstrated comparable or even higher potency than standard antibiotics like Ciprofloxacin and Clotrimazole against certain microbial strains. jmcs.org.mx For example, specific 1,2,3,4-tetrasubstituted this compound derivatives showed promising antibacterial activity against S. aureus and B. cereus, with some compounds exhibiting inhibition zones larger than that of tetracycline. acgpubs.orgresearchgate.net The presence of specific functional groups, such as a 4-hydroxyphenyl ring, has been identified as potentially responsible for antifungal activity against Candida albicans. jmcs.org.mx
Examples of Antimicrobial Activity Data:
| Compound | Microorganism | Activity Measure | Value | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate (ENBHEDPC) | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | mdpi.com |
| Pyrrolyl benzamide (B126) derivatives | Staphylococcus aureus | MIC range | 3.12 - 12.5 μg/mL | mdpi.com |
| Ciprofloxacin (control) | Staphylococcus aureus | MIC | 2 μg/mL | mdpi.com |
| Pyrrolyl benzamide derivatives | Escherichia coli | MIC range | 3.12 - 12.5 μg/mL | mdpi.com |
| Ciprofloxacin (control) | Escherichia coli | MIC | 2 μg/mL | mdpi.com |
| 4,4'-para-trifluoromethyl derivative of Marinothis compound A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | MIC | 8 ng/mL | mdpi.com |
| Vancomycin (standard) | MRSE | MIC range | 0.5 - 1 μg/mL | mdpi.com |
| 4,4'-para-trifluoromethyl derivative of Marinothis compound A | Methicillin-susceptible Staphylococcus aureus (MSSA) | MIC | 0.125 μg/mL | mdpi.com |
| Vancomycin (standard) | MSSA | MIC | 1 μg/mL | mdpi.com |
| 4,4'-para-trifluoromethyl derivative of Marinothis compound A | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC range | 0.13 - 0.255 μg/mL | mdpi.com |
| Vancomycin (standard) | MRSA | MIC range | 0.5 - 1 μg/mL | mdpi.com |
| Calix researchgate.netThis compound derivative (Cpd3) | Staphylococcus aureus | Inhibition Zone | Up to 19.5 mm | ekb.eg |
| Calix researchgate.netThis compound derivative (Cpd3) | Staphylococcus aureus | Lowest MIC | Not specified value, but lowest | ekb.eg |
| Calix researchgate.netThis compound derivative (Cpd3) | Streptococcus mutans | Lowest MIC | Not specified value, but lowest | ekb.eg |
| Calix researchgate.netThis compound derivative (Cpd3) | Escherichia coli | Lowest MIC | Not specified value, but lowest | ekb.eg |
| Calix researchgate.netThis compound derivative (Cpd4) | Escherichia coli | Strong activity | Not specified value | ekb.eg |
| Compound 4 (1,2,3,4-tetrasubstituted this compound) | S. aureus | Inhibition Zone | 30 mm | acgpubs.orgresearchgate.net |
| Compound 4 (1,2,3,4-tetrasubstituted this compound) | B. cereus | Inhibition Zone | 19 mm | acgpubs.orgresearchgate.net |
| Compound 11 (1,2,3,4-tetrasubstituted this compound) | S. aureus | Inhibition Zone | 24 mm | acgpubs.orgresearchgate.net |
| Tetracycline (standard) | S. aureus | Inhibition Zone | 23 mm | acgpubs.orgresearchgate.net |
| Compound 3d (this compound derivative) | E. coli | Potency | Equipotent to Ciprofloxacin at 100 μg/mL | jmcs.org.mx |
| Compound 3d (this compound derivative) | S. aureus | Potency | Equipotent to Ciprofloxacin at 100 μg/mL | jmcs.org.mx |
| Ciprofloxacin (reference) | E. coli/S. aureus | Potency | 100 μg/mL | jmcs.org.mx |
Note: Inhibition zone values are typically measured in millimeters (mm). MIC values are typically measured in micrograms per milliliter (µg/mL) or nanomolar (nM).
Anti-inflammatory Effects of this compound Derivatives
The this compound ring is a recognized scaffold in the development of drugs with anti-inflammatory properties, and it is present in the structure of several nonsteroidal anti-inflammatory drugs (NSAIDs) such as ketorolac (B1673617), tolmetin, and zomepirac. pensoft.netnih.govpensoft.net Numerous studies have highlighted the therapeutic potential of this heterocyclic system for anti-inflammatory effects. pensoft.netpensoft.net this compound derivatives have been investigated for their ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govacs.org For example, certain N-pyrrolylcarboxylic acids have been reported as potent COX-2 inhibitors. nih.gov Some fused pyrroles, specifically pyrrolopyridines, have demonstrated promising in vitro pro-inflammatory cytokine inhibitory and in vivo anti-inflammatory activity in experimental models. nih.gov Research has also focused on designing this compound carboxylic acid derivatives with an acidic group to enhance anti-inflammatory effects, leveraging this compound pharmacophores as potential COX-1 and COX-2 inhibitors. acs.org In vitro studies evaluating the COX-1 and COX-2 inhibitory properties of this compound carboxylic acid derivatives have shown that some compounds exhibit significant inhibition, with certain derivatives containing an acetic acid group demonstrating higher activity against both enzymes compared to reference drugs like celecoxib. acs.org Experimental screenings of novel pyrrolic compounds have indicated analgesic activity against chemical stimuli, although anti-inflammatory activity was not consistently observed in all models. pensoft.netpensoft.net
Antitubercular Agents based on this compound
This compound derivatives represent a promising class of compounds for the development of new antitubercular agents to combat Mycobacterium tuberculosis, including drug-resistant strains. mdpi.comresearchgate.netgoogle.comresearchgate.net Substituted this compound derivatives have shown inhibitory activity against Mycobacterium tuberculosis. google.com One specific this compound compound, BM 212, demonstrated inhibitory activity against Mycobacterium tuberculosis strains, including drug-resistant ones, with an MIC value comparable to that of isoniazid. google.com Pyrrolamide derivatives have been identified as inhibitors of GyrB, an essential enzyme in bacterial DNA synthesis, highlighting their potential as antitubercular agents. mdpi.com Pyrrolyl benzamide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis and their ability to inhibit the enzyme enoyl-ACP reductase (InhA), which is crucial for mycobacterial fatty acid biosynthesis. mdpi.com Some pyrrolyl benzamide derivatives have shown strong hydrogen bonding interactions with InhA. mdpi.com Novel pyrrolyl acetohydrazide analogues have also been designed and screened for antitubercular activity against InhA, with some molecules showing hydrogen bonding interactions with key residues in the enzyme's binding site. researchgate.net Recent studies have focused on the synthesis and evaluation of new this compound scaffolds as potential antitubercular agents that dual-target enoyl ACP reductase and dihydrofolate reductase (DHFR), with several synthesized compounds exhibiting dual inhibition against these enzymes and significant antitubercular properties. plos.org Research on triazole-linked this compound derivatives has also identified lead compounds with promising anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, demonstrating effectiveness comparable to or exceeding some standard antitubercular drugs. researchgate.net
Enzyme Inhibition by this compound Derivatives
This compound-containing compounds have demonstrated the ability to inhibit various enzymes, which contributes to their diverse pharmacological activities. As discussed in the previous sections, this compound derivatives can act as inhibitors of bacterial enzymes like GyrB and enoyl-ACP reductase (InhA) in Mycobacterium tuberculosis. mdpi.comresearchgate.netplos.org Beyond antitubercular applications, this compound derivatives are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases. rsc.orgnih.gov In the context of inflammation, this compound derivatives can inhibit cyclooxygenase (COX) enzymes, including both COX-1 and COX-2, as well as 5-lipoxygenase. nih.govacs.org Some this compound derivatives have shown potent inhibitory activity towards pro-inflammatory cytokines like TNF-α. nih.gov The ability of this compound derivatives to interact with and inhibit specific enzymes underscores their potential as therapeutic agents targeting various biological pathways.
Analgesic Applications
Pyrrolic structures are considered promising scaffolds for the development of drugs with analgesic properties. pensoft.netpensoft.net The this compound ring is present in the chemical structure of certain traditional and contemporary NSAIDs known for their pain-relieving effects, such as ketorolac and tolmetin. pensoft.netnih.govpensoft.net Experimental studies have investigated the analgesic efficacy of novel compounds containing pyrrolic structures. pensoft.netpensoft.net Some studies have indicated that certain new pyrrolic compounds possess analgesic activity against chemical stimuli in experimental settings. pensoft.netpensoft.net For example, pyrrolo[3,4-d]pyridazinone derivatives have shown dose-dependent antinociceptive effects in animal models. pensoft.net While some this compound derivatives demonstrate analgesic effects, the extent and mechanism can vary depending on the specific compound and the type of pain stimulus. pensoft.netpensoft.net
Antihyperlipidemic and Antioxidant Properties
This compound derivatives have also been explored for their potential in managing hyperlipidemia and oxidative stress. The this compound moiety is present in the molecular structure of atorvastatin, a widely used statin representative known for its cholesterol-reducing effects. mdpi.comrsc.org This highlights the potential of the this compound scaffold in the development of antihyperlipidemic agents. Furthermore, research has investigated the antioxidant properties of this compound derivatives. Some studies have revealed novel fused pyrrolopyrimidine derivatives as promising antioxidant agents. researchgate.net These compounds have been evaluated for their in vitro antioxidant activity, demonstrating potential in counteracting oxidative stress. researchgate.net The combination of antihyperlipidemic and antioxidant properties in some this compound derivatives suggests their potential utility in addressing multifactorial conditions like cardiovascular disease.
This compound Derivatives in Clinical Development and Marketed Drugs
The significance of the this compound heterocycle in medicinal chemistry is further underscored by its presence in the structures of several drugs that have successfully reached clinical development and are currently marketed. These drugs represent a diverse range of therapeutic areas, demonstrating the versatility of the this compound scaffold.
Marketed Drugs Containing the this compound Moiety:
Atorvastatin: A representative of the statin class, used to lower cholesterol levels. mdpi.comrsc.org
Ketorolac and Tolmetin: Nonsteroidal anti-inflammatory drugs (NSAIDs) used for their analgesic and anti-inflammatory effects. pensoft.netnih.govpensoft.netmdpi.com
Sunitinib: An FDA-approved anticancer drug that acts as a tyrosine kinase inhibitor, used for treating renal cell carcinoma and gastrointestinal stromal tumors. mdpi.comnih.govguidetopharmacology.org It inhibits multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. guidetopharmacology.orgmims.com
Sorafenib: A multikinase inhibitor used in the treatment of various cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. wikipedia.orgmims.com It blocks tumor growth and angiogenesis by inhibiting intracellular Raf kinases and cell surface kinase receptors like VEGFRs and PDGFR-β. mims.com
Regorafenib: An oral multi-kinase inhibitor targeting angiogenic, stromal, and oncogenic receptor tyrosine kinases, used for treating metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. wikipedia.orgmims.comlabshare.cn
Pyrvinium: An anthelmintic agent used to treat pinworm infections. mdpi.com
Remdesivir: An antiviral drug used in the treatment of COVID-19. researchgate.net
Telaprevir: An antiviral drug (a pyrrolidine (B122466) analog, a saturated this compound) used in combination therapy for chronic Hepatitis C Virus (HCV) infection. nih.gov
This compound Derivatives in Clinical Development:
Several other this compound-containing compounds are currently undergoing clinical trials for various indications, reflecting the ongoing research and development efforts in exploring the therapeutic potential of this heterocyclic system. mdpi.comrsc.org Examples of compounds that have been in clinical trials include:
Cediranib: A potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, which has been in trials for various cancers. wikipedia.orgwikidata.orgnih.govguidetopharmacology.org
Vofopitant: An NK1 receptor antagonist that was studied for conditions like social phobia and post-traumatic stress disorder. nih.govwikipedia.orgjkchemical.comvrachi.nameaneskey.com
The continued investigation into this compound derivatives, from synthesis and biological evaluation to clinical trials, highlights their significant role in the discovery and development of new therapeutic agents.
Pyrrole in Supramolecular Chemistry
Pyrrole (B145914) as a Building Block for Supramolecular Assemblies
This compound and its derivatives are widely employed as building blocks for constructing supramolecular assemblies. oup.comdtic.milresearchgate.net Macrocycles incorporating this compound units, such as calix itu.edu.trpyrroles and expanded porphyrins, have been extensively studied for their ability to form well-defined supramolecular structures through various noncovalent interactions. researchgate.netacs.orgnih.govresearchgate.netresearchgate.netrsc.org These macrocycles, composed of four this compound units linked by substituted methylene (B1212753) groups, provide a framework that can be engineered to bind specific guests and undergo self-assembly. researchgate.netacs.orgresearchgate.netresearchgate.net Acyclic this compound-based molecules also serve as building blocks for supramolecular assemblies and functional materials. oup.comacs.org The design of these building blocks often involves incorporating features that promote specific noncovalent interactions, leading to the formation of organized structures. acs.org For instance, amphiphilic π-conjugated acyclic oligo-pyrroles have been synthesized and shown to form solvent-assisted aggregates through π-π stacking. acs.org Template-synthesized conductive polymer microwires based on this compound derivatives have also been used as building blocks for the self-assembly of supramolecular architectures, utilizing chemical interactions like biotin/streptavidin chemistry. dtic.mil
Noncovalent Interactions Involving this compound
The supramolecular chemistry of this compound is dictated by its participation in a range of noncovalent interactions. These interactions are crucial for the recognition, binding, and assembly processes observed in this compound-based systems. oup.comoup.comitu.edu.trresearchgate.net
Hydrogen Bonding in this compound Systems
Hydrogen bonding is a significant noncovalent interaction involving this compound, primarily through its N-H group acting as a hydrogen bond donor. oup.comitu.edu.trnih.govresearchgate.nettandfonline.comresearchgate.netmdpi.com The this compound nitrogen can also act as a hydrogen bond acceptor. oup.com This duality allows this compound to form various hydrogen-bonded structures, including dimers, networks, and more complex supramolecular architectures. tandfonline.comresearchgate.netmdpi.com For example, keto-substituted pyrroles have been shown to form hydrogen bonding dimers or networks in the solid state, depending on the substitution pattern. tandfonline.com In calix itu.edu.trpyrroles, the this compound N-H units form a hydrogen-bonding array that is crucial for anion binding. itu.edu.tracs.org Studies on this compound-water complexes have also investigated the nature of hydrogen bonding interactions. researchgate.net The strength and geometry of hydrogen bonds in this compound systems can be influenced by substituents on the this compound ring and the surrounding environment. mdpi.com
Metal Coordination by this compound
This compound can act as a ligand and participate in metal coordination, contributing to the formation of metallosupramolecular architectures. oup.comfrontiersin.org While this compound nitrogen in macrocycles like porphyrins is often involved in coordinating metal ions within the core of the structure, acyclic and modified this compound systems can also coordinate metals through the nitrogen site or the π-system. oup.com Metal coordination is a strong noncovalent interaction that can be exploited to build complex supramolecular assemblies. frontiersin.org Studies have explored the interaction of metal-based this compound compounds with other molecules, highlighting the role of metal coordination in host-guest systems. aip.org For instance, this compound cages encapsulating silver(I) clusters demonstrate argentophilic interactions between silver ions and also interactions with the this compound nitrogen fragments. nih.gov
π-π Stacking Interactions
The aromatic nature of the this compound ring allows it to engage in π-π stacking interactions with other aromatic systems. oup.comitu.edu.trresearchgate.netmdpi.comrsc.orgrsc.org These interactions, while weaker than hydrogen bonds or metal coordination, play a significant role in the self-assembly of π-conjugated this compound-based molecules and the stabilization of supramolecular structures. oup.comrsc.orgrsc.orgnih.gov π-π stacking can lead to the formation of columnar structures and layered assemblies in the solid state and in solution. rsc.orgrsc.org The extent and geometry of π-π stacking in this compound derivatives can be influenced by substituents and crystal packing. rsc.orgrsc.org For example, diketopyrrolothis compound derivatives show varying degrees of π-π stacking depending on the alkyl substituents, which affects their solid-state packing and optical properties. rsc.org
Anion Binding by this compound-Based Receptors
This compound-based receptors are well-known for their ability to bind anions, primarily through hydrogen bonding interactions involving the N-H protons. oup.comitu.edu.tracs.orgnih.govresearchgate.netresearchgate.netnih.govescholarship.orgrsc.orgrsc.org Macrocyclic systems like calix itu.edu.trpyrroles are particularly effective anion receptors, utilizing a preorganized cavity of this compound N-H groups to interact with anionic guests. researchgate.netitu.edu.tracs.orgnih.govresearchgate.netresearchgate.netescholarship.org The binding affinity and selectivity of this compound-based receptors can be tuned by modifying the receptor structure, for instance, by introducing additional hydrogen bond donors or altering the macrocyclic framework. researchgate.netescholarship.orgrsc.org Anion binding by this compound receptors is important in various applications, including sensing, extraction, and transport of anionic species. nih.govresearchgate.netrsc.orgtandfonline.com Studies have investigated the binding of various anions, such as halides, carboxylates, and phosphates, to different this compound-based receptors, revealing insights into the binding mechanisms and thermodynamics. nih.govresearchgate.netescholarship.org
Here is a table summarizing some anion binding data for representative this compound-based receptors:
| Receptor Type | Anion Bound | Solvent | log Ka | Reference |
| Calix itu.edu.trThis compound | Fluoride (B91410) | Organic | ~5.02–5.12 | escholarship.org |
| Calix itu.edu.trThis compound | Chloride | Organic | ~4.90–5.01 | escholarship.org |
| Calix itu.edu.trThis compound | Acetate | Organic | ~4.93–5.00 | escholarship.org |
| Acyclic this compound-based | Nitrite | Dichloroethane | Selective | rsc.org |
| Acyclic this compound-based | Carboxylate | Dichloroethane | Selective | rsc.org |
Note: The log Ka values are approximate and can vary depending on the specific receptor derivative and experimental conditions.
Research findings have detailed the binding modes of anions to this compound receptors, often involving multiple hydrogen bonds between the anion and the this compound N-H protons. acs.orgresearchgate.netescholarship.org Computational studies, such as Density Functional Theory (DFT) calculations, have provided insights into the geometry and energetics of these anion-receptor complexes. acs.orgescholarship.org
Calix[n]pyrroles in Supramolecular Design
Calix[n]pyrroles are a class of synthetic macrocyclic receptors containing n this compound units linked by substituted methylene bridges. acs.org These macrocycles are prominent in supramolecular chemistry due to their unique conformations, structural diversity, and molecular recognition properties. nih.govrsc.org Calix[n]pyrroles, particularly calix nih.govpyrroles, can selectively bind anions and neutral substrates through N-H hydrogen bonding. acs.orgnih.govitu.edu.tr The ability to tune their binding affinity is achieved through the synthesis of various substituted calix nih.govThis compound derivatives. nih.govrsc.org
Calixoup.comthis compound Conformations and Molecular Recognition
Calix[n]pyrroles can adopt different conformations. For calix nih.govpyrroles, four main conformations are known: cone, partial cone, 1,2-alternate, and 1,3-alternate. rsc.org The thermodynamically more stable 1,3-alternate conformation is favored in the absence of anionic guests. rsc.org Upon anion binding, calix nih.govpyrroles can change their conformation to the cone form to facilitate hydrogen bonding. itu.edu.tr While the search results primarily detail calix nih.govThis compound conformations, calix oup.compyrroles also exist nih.gov and their conformational interconversion can occur via the aromatic through-the-annulus pathway, depending on substituents. researchgate.net Calix oup.compyrroles have a larger cavity size compared to calix nih.govpyrroles. researchgate.net
Functional Systems Based on Calixoup.comthis compound
Functional systems based on calix nih.govThis compound have been extensively explored for various applications, including sensing, catalysis, drug delivery, and ion transport. nih.govrsc.orgiipseries.org While the provided search results focus heavily on calix nih.govThis compound, mentioning its use in sensing anions like fluoride and arsenic iipseries.org, and its role in supramolecular polymers acs.orgitu.edu.trrsc.orgresearchgate.net, specific detailed research findings solely on functional systems based only on calix oup.comThis compound are not explicitly detailed within the provided snippets. However, the synthesis and recognition properties of benzoTTF-annulated calix[n]pyrroles (n=5 and 6) have been reported, indicating that calix oup.comThis compound derivatives are being investigated for their molecular recognition capabilities, particularly for anions. researchgate.net
This compound-Based π-Conjugated Systems for Supramolecular Applications
This compound-based π-conjugated systems are important in supramolecular chemistry, forming assemblies and functional materials through noncovalent interactions. oup.comoup.com These systems have shown anion-binding behavior and can form ion-based materials. oup.comoup.com Examples include acyclic oligopyrroles like dipyrrins, which act as bidentate monoanionic π-conjugated ligands for metal ions. oup.com Diketopyrrolothis compound (DPP) derivatives are another class of this compound-based π-conjugated systems that have gained attention for their applications in organic optoelectronic devices due to their tunable optical and electronic properties. iisc.ac.inresearchgate.net The extended conjugation and planarity of cores like the dipyrromethene unit contribute to their properties. rsc.org Supramolecular interactions such as hydrogen bonding and π-π stacking play a role in the solid-state structure and emissive properties of some this compound-based π-conjugated systems. rsc.org
Supramolecular Polymers Incorporating this compound Units
This compound units, particularly within calix[n]pyrroles, are integral components in the construction of supramolecular polymers. acs.orgitu.edu.trrsc.orgresearchgate.net These polymers are formed through reversible intermolecular interactions, such as hydrogen bonding and host-guest interactions, rather than covalent bonds. itu.edu.trresearchgate.net Calix nih.govpyrroles, with their anion recognition motif, are utilized in the formation of supramolecular polymers, sometimes in conjunction with other macrocycles like pillar oup.comarenes, employing orthogonal interactions like anion complexation and host-guest interactions. acs.orgitu.edu.tr These supramolecular polymers can exhibit responsive behaviors to stimuli such as temperature, pH, and competing species. acs.orgitu.edu.trrsc.orgresearchgate.net Research includes the creation of linear and network-like supramolecular polymers based on calix nih.govThis compound anion recognition. itu.edu.trrsc.orgresearchgate.netresearchgate.net Diketopyrrolothis compound (DPP) based supramolecular polymers are also being developed, leveraging hydrogen bonding for enhanced structural ordering and potential applications in optoelectronics. iisc.ac.inresearchgate.net
Polypyrrole and Advanced Materials Research
Synthesis and Polymerization of Pyrrole (B145914) for Conducting Polymers
The transformation of the this compound monomer into the conducting polymer, polythis compound, is achieved through oxidative polymerization. This process can be initiated by either chemical or electrochemical means, with each method offering distinct advantages and control over the final product's properties. The fundamental mechanism involves the oxidation of this compound monomers to form radical cations, which then couple and propagate to form the polymer chain.
Chemical oxidative polymerization is a widely utilized method for synthesizing bulk quantities of polythis compound. mdpi.com This technique involves the oxidation of this compound monomers in a solution using a chemical oxidizing agent. The process is valued for its simplicity and cost-effectiveness, as it does not require specialized instrumentation and can produce PPy as a fine powder. mdpi.comdongguk.edu
Commonly used oxidants include ferric chloride (FeCl₃) and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈). dongguk.edubibliotekanauki.pl The polymerization mechanism is initiated by the oxidation of a this compound monomer to a π-radical cation. iaamonline.org This electrophilic species then attacks a neutral this compound monomer, leading to the formation of a dimeric cation after the loss of two protons. iaamonline.org This process repeats, extending the polymer chain. iaamonline.org The choice of oxidant and reaction conditions, such as temperature and the presence of dopants or surfactants, significantly influences the properties of the resulting polymer, including its conductivity and morphology. researchgate.net For instance, PPy synthesized with FeCl₃ as the oxidant has been shown to exhibit higher conductivity compared to that prepared with ammonium persulfate.
Electrochemical polymerization, or electropolymerization, is a powerful technique for creating well-adhered, uniform films of polythis compound directly onto a conductive substrate, which acts as the working electrode. mdpi.com This method allows for precise control over the film's thickness, morphology, and properties by manipulating electrochemical parameters such as applied potential or current density, synthesis time, and the composition of the electrolyte solution. mdpi.comnih.gov
The process is carried out in an electrochemical cell containing a solvent, an electrolyte (which also acts as the dopant), and the this compound monomer. When an anodic potential is applied, the this compound monomer is oxidized at the electrode surface to form a radical cation. mdpi.com These radical cations then react with each other to form dimers and subsequently longer oligomeric chains that deposit onto the electrode surface as a PPy film. mdpi.com The polymer is formed in its oxidized, conductive state, with anions from the electrolyte incorporated into the polymer matrix to maintain charge neutrality. mdpi.com Common methods used for electrochemical synthesis include cyclic voltammetry, potentiostatic (constant potential), and galvanostatic (constant current) techniques. iaamonline.orgnih.gov While this method is ideal for applications requiring thin films, such as sensors and electronic devices, its yield is generally lower than that of chemical polymerization. nih.gov
Table 1: Comparison of this compound Polymerization Methods
| Feature | Chemical Oxidative Polymerization | Electrochemical Polymerization |
|---|---|---|
| Method | Monomer is oxidized by a chemical agent (e.g., FeCl₃, APS) in solution. | Monomer is oxidized at the surface of an electrode by applying an anodic potential. |
| Typical Product | Bulk powder or dispersion. | Uniform, adherent film on the electrode substrate. |
| Control | Less precise control over polymer structure and morphology. | High control over film thickness, morphology, and properties via electrical parameters. |
| Yield | High; suitable for large-scale synthesis. | Low; typically used for small-scale preparation and film deposition. |
| Advantages | Simple, cost-effective, high yield. | Produces high-quality films, precise control over properties. |
| Common Oxidants/Setup | Ferric chloride, Ammonium persulfate. | Three-electrode cell with a working, counter, and reference electrode. |
Morphological Topography of Polythis compound and Nanocomposites
The morphology of polythis compound, from the nanoscale to the microscale, is a critical factor that governs its physical and electrochemical properties and, consequently, its performance in various applications. The topography of PPy can be tailored through the careful selection of synthesis methods and conditions, resulting in diverse structures such as nanoparticles, nanowires, nanotubes, and films with granular or cauliflower-like surfaces. mdpi.comiaamonline.org
During chemical polymerization, the process often results in globular or granular aggregates of PPy particles. bibliotekanauki.pl However, the use of surfactants or templates can guide the growth into more defined structures. For instance, soft templates like surfactants can form micelles that direct the polymerization into nanostructures such as spheres or tubes. mdpi.com Hard templates, such as porous membranes, can be used to synthesize highly ordered 1D nanostructures like nanotubes and nanowires. mdpi.com
Electrochemical synthesis offers another level of control over morphology. Factors like the choice of dopant, solvent, pH, and temperature can significantly impact the final structure of the PPy film. aip.org For example, the surface topography can range from relatively smooth to highly nodular or fibrous depending on the anions present during electropolymerization. nih.gov
The creation of polythis compound nanocomposites , where PPy is combined with other materials like metal oxides, carbon nanotubes (CNTs), or graphene, further expands the range of achievable morphologies. rsc.org The incorporation of these filler materials into the PPy matrix can lead to unique topographies and synergistic properties. rsc.org For example, coating CNTs with PPy results in a one-dimensional composite with a high surface area and enhanced conductivity. rsc.org Similarly, synthesizing PPy in the presence of metal oxides like manganese dioxide (MnO₂) or vanadium pentoxide (V₂O₅) can produce core-shell or matrix-dispersed structures, which are highly effective in energy storage applications. rsc.org Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing these varied morphologies, revealing structures from dense, compact films to porous, interconnected networks. mdpi.comrsc.org
Applications of Polythis compound in Energy Systems
Polythis compound's combination of high electrical conductivity, electrochemical activity, and stability makes it a highly promising material for energy storage and conversion systems. It is particularly investigated for its role in enhancing the performance of batteries and supercapacitors, where its unique properties can be leveraged to improve efficiency, longevity, and capacity.
In battery technologies, particularly lithium-ion batteries (LIBs), polythis compound is primarily used as a conductive coating or matrix for electrode materials rather than as the sole active material. nih.govmdpi.com Many high-capacity electrode materials, such as silicon (Si) and various metal oxides (e.g., MnO₂, TiO₂), suffer from poor electrical conductivity and large volume changes during charging and discharging cycles, which leads to rapid capacity fading and poor cycle life. nih.govrsc.org
A thin, uniform coating of conductive PPy on these active materials can effectively address these issues. nih.gov The PPy layer serves multiple functions:
It creates a conductive network, improving electron transport to and from the active material and decreasing internal resistance. researchgate.net
Its flexible polymer structure acts as a mechanical buffer, accommodating the volume expansion and contraction of the active material during lithiation and delithiation, thus maintaining the structural integrity of the electrode. nih.govmdpi.com
Research has demonstrated these benefits across various materials. For example, PPy-coated silicon nanofiber anodes have shown improved reversible capacity and cyclability. rsc.org In cathodes, PPy coatings on materials like LiFePO₄ and lithium-rich manganese-based oxides (LMNCO) have led to significantly decreased charge-transfer resistance, higher discharge capacities, and better capacity retention over hundreds of cycles. researchgate.netmdpi.com A PPy-coated MnO₂ nanowire cathode for an aqueous zinc-ion battery delivered a high reversible capacity of 385.7 mAh g⁻¹ and maintained 96% of its capacity after 1000 cycles. mdpi.com
Polythis compound is an exemplary material for supercapacitor electrodes due to its pseudocapacitive behavior. aip.org Unlike electric double-layer capacitors (EDLCs) which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic (redox) reactions at the electrode surface, which allows them to store much more energy. aip.org The doping and dedoping process in PPy is a rapid redox reaction, making it ideal for this application. aip.org
The performance of a PPy-based supercapacitor is heavily dependent on the electrode's morphology. acs.org Nanostructured PPy, such as nanowires or porous films, provides a high surface area, which maximizes the electrode-electrolyte interface for charge storage, and shortens ion diffusion pathways, which enhances power delivery. acs.org Researchers have achieved very high specific capacitance values with PPy electrodes. For instance, nanofibrous PPy membranes have demonstrated exceptionally high areal specific capacitances, with some doped variants reaching over 19,000 mF/cm². acs.orgnih.gov
To further boost performance, PPy is often composited with other materials. PPy/graphene composites, for example, leverage the high conductivity and surface area of graphene with the pseudocapacitance of PPy, resulting in electrodes with high specific capacitance and excellent cycling stability. scirp.org Similarly, composites of PPy with metal oxides like MnO₂ combine the pseudocapacitive contributions of both materials, leading to enhanced energy storage capabilities. mdpi.com
Table 2: Performance of Polythis compound-Based Materials in Energy Storage
| Application | Material System | Key Performance Metric | Source |
|---|---|---|---|
| Battery (Anode) | PPy/Silicon Nanofibrous Composite | Improved reversible capacity and cyclability. | rsc.org |
| Battery (Cathode) | PPy-coated MnO₂ (for Zn-ion battery) | 385.7 mAh g⁻¹ capacity; 96% retention after 1000 cycles. | mdpi.com |
| Battery (Cathode) | PPy-coated LiFePO₄ | Decreased charge-transfer resistance, increased reversible capacity. | researchgate.net |
| Battery (Cathode) | PPy-coated LMNCO | 200.1 mAh g⁻¹ discharge capacity; 99% retention after 120 cycles. | mdpi.com |
| Supercapacitor | PPy Nanospheres | 350 F/g specific capacitance; 40 Wh/kg energy density. | nih.gov |
| Supercapacitor | PPy Nanowires (Gemini Surfactant) | 556 F/g specific capacitance; 85.4% retention after 2000 cycles. | acs.org |
| Supercapacitor | PPy/Sulfonated Graphene Film | 285 Fg⁻¹ specific capacitance. | aip.org |
| Supercapacitor | PPy/MnO₂/Carbon Cloth | 324.5 mF/cm² areal capacitance; 91% retention after 5000 cycles. | mdpi.com |
Solar Cells
Polythis compound (PPy) has garnered significant interest in the field of solar energy, particularly as a component in dye-sensitized solar cells (DSSCs) and, more recently, perovskite solar cells. mdpi.com Its appeal stems from its straightforward synthesis, high yield, good conductivity, and stability, making it a viable and cost-effective alternative to traditional solar cell materials like platinum. tandfonline.comnih.gov
In DSSCs, PPy is frequently employed as a material for the counter-electrode, which is crucial for catalyzing the reduction of the redox electrolyte. mdpi.com The use of polymeric materials like PPy for this layer can significantly lower the production cost compared to platinum-based electrodes. mdpi.com Research has demonstrated that incorporating PPy can lead to notable improvements in solar cell efficiency. For instance, the addition of polythis compound to a solar cell resulted in an efficiency increase of over 7%. mdpi.com
Various strategies have been explored to enhance the performance of PPy-based counter-electrodes. One approach involves creating hybrid films, such as those made from polyoxometalate-doped polythis compound, which are prepared electrochemically. mdpi.com Another method is the synthesis of porous polythis compound, which has been shown to achieve a power conversion efficiency of 8.63% when mixed with a small quantity of copper perchlorate. mdpi.com This efficiency can be further boosted to 9.05% with the inclusion of a zeolitic-imidazole framework. mdpi.com
Composites of PPy with other materials have also yielded promising results. For example, a composite of PPy and platinum (PPy@Pt) used as a counter-electrode in a DSSC achieved a power conversion efficiency of 7.35%, which was a significant improvement over the 6.13% efficiency of a conventional platinum counter-electrode. nih.gov Similarly, nanocomposites of copper, PPy, and functionalized multi-walled carbon nanotubes (Cu-PPy-FWCNTs) have pushed the performance of DSSCs to 7.1%. mdpi.com The incorporation of strontium titanate (SrTiO3) nanocubes into PPy has also been shown to improve DSSC efficiency from 1.29% to 2.52% by increasing the surface area and catalytic properties of the polythis compound. mdpi.com
Despite these advancements, challenges remain, primarily related to the relatively low conductivity and high charge-transfer resistance of PPy-based materials. mdpi.comnih.gov Ongoing research focuses on overcoming these hurdles to further enhance the efficiency and viability of PPy in solar cell applications.
Table 1: Photovoltaic Performance of Various Polythis compound-Based DSSCs
| Counter-Electrode Material | Power Conversion Efficiency (PCE) | Reference |
|---|---|---|
| Porous Polythis compound + Copper Perchlorate | 8.63% | mdpi.com |
| Porous Polythis compound + Zeolitic-Imidazole Framework | 9.05% | mdpi.com |
| PPy@Pt Composite | 7.35% | nih.gov |
| Cu-PPy-FWCNTs Nanocomposite | 7.1% | mdpi.com |
| PPy + 50% SrTiO3 Nanocubes | 2.52% | mdpi.com |
| PPy-coated cotton fabrics | 3.83% | nih.gov |
Polythis compound in Biomedical Applications
Polythis compound has emerged as a highly promising conductive polymer for a wide range of biomedical applications due to its excellent electrical conductivity, stability, and notable biocompatibility. crimsonpublishers.com It is considered one of the most studied conductive polymers for such purposes because it has been shown to be non-toxic and does not provoke a significant inflammatory or immune response when used in vivo. crimsonpublishers.comiosrjournals.org PPy's ability to be chemically modified allows for the conjugation of biomolecules, further expanding its utility. nih.gov These properties make it an ideal candidate for applications that require an interface with biological systems, such as in tissue engineering, neural interfaces, and drug delivery systems. crimsonpublishers.comiosrjournals.org
Neural Interfaces and Implants
The conductive and biocompatible nature of polythis compound makes it an attractive material for neural interfaces and implants. elsevierpure.commit.edunih.gov It can serve as a substrate for neural scaffolds, electrodes, and other devices designed to interact with the nervous system. mit.edu The inherent flexibility and potential biodegradability of stand-alone PPy implants offer additional advantages. elsevierpure.commit.edu
In vitro studies have demonstrated that neural networks can successfully grow on PPy surfaces. elsevierpure.commit.edu When primary cerebral cortical cells were cultured on PPy doped with either polystyrene-sulfonate (PSS) or sodium dodecylbenzenesulfonate (NaDBS), healthy neural networks formed on all tested surfaces. elsevierpure.commit.edu
In vivo studies have further substantiated the biocompatibility of PPy. When PPy implants were surgically placed in the cerebral cortex of rats, the tissue response was compared to that of a stab wound and Teflon implants. elsevierpure.commit.edu At both 3- and 6-week evaluations, all forms of PPy were found to be at least as biocompatible as Teflon, and in many instances, they performed better. elsevierpure.commit.eduresearchgate.net A key observation was that neurons and glial cells enveloped the PPy implants, and in some cases, neural tissue grew into the lumen of the implants, allowing for direct contact with the brain parenchyma. elsevierpure.commit.edu This intimate integration is crucial for the functionality of neural prosthetics. elsevierpure.com PPy's conductivity could potentially be harnessed to create bio-electrical circuits that integrate with neural signals. mit.edu
Drug Delivery Systems
Polythis compound's unique electrochemical properties make it a highly suitable material for the development of advanced drug delivery systems. crimsonpublishers.com Drug molecules can be incorporated into the PPy matrix through either physical encapsulation or chemical conjugation. crimsonpublishers.com A key advantage of PPy-based systems is the ability to control the release of these drugs through electrical stimulation. koreascience.krresearchgate.net
When a negative voltage is applied to a PPy electrode, it can trigger the release of anionic dopants or incorporated drug molecules into the surrounding medium. koreascience.krresearchgate.net This allows for targeted and controlled drug release, which can protect the drug from degradation and allow for precise administration. crimsonpublishers.com For instance, research has shown that salicylate, a substance related to aspirin, can be used as a dopant in PPy and its release can be quantitatively investigated by varying parameters such as the electrode area and the applied voltage. koreascience.kr
Studies have also explored the delivery of other therapeutic agents. In one system, the anti-inflammatory drug dexamethasone phosphate and the antibiotic meropenem were successfully loaded into PPy films. nih.gov The release of these drugs could be triggered electrochemically, with the application of a reducing potential. nih.gov Another study developed a PPy-based system for the release of chlorpromazine, a neurological drug, demonstrating the potential for dosing in a therapeutically relevant range. mdpi.com The ability to incorporate multiple drugs within the same PPy system further enhances its versatility. crimsonpublishers.com
Table 2: Examples of Drugs Delivered Using Polythis compound Systems
| Drug/Substance | Release Trigger | Application Area | Reference |
|---|---|---|---|
| Salicylate | Applied Voltage | General Drug Delivery | koreascience.kr |
| Dexamethasone Phosphate | Electrochemical Stimulation | Anti-inflammatory | nih.gov |
| Meropenem | Electrochemical Stimulation | Antibiotic | nih.gov |
| Chlorpromazine | Electrochemical Stimulation | Neurological | mdpi.com |
| Basic Fibroblast Growth Factor | Electrosensitive Release | Musculoskeletal Tissue Regeneration | frontiersin.org |
| Nerve Growth Factor | Electrosensitive Release | Musculoskeletal Tissue Regeneration | frontiersin.org |
Tissue Engineering Scaffolds
Polythis compound is extensively utilized in tissue engineering to create biocompatible and stimulus-responsive scaffolds, particularly for the regeneration of electroactive tissues such as bone, nerve, and cardiac tissue. nih.gov The intrinsic electrical conductivity of PPy is a key feature, as bioelectricity is known to modulate cell behavior, including adhesion, proliferation, and differentiation. nih.gov PPy-based scaffolds can provide structural support for cell growth while also enabling the application of electrical stimulation directly to the cells within the scaffold. crimsonpublishers.com
Research has shown that conductive scaffolds containing PPy can promote cell adhesion and growth, and the application of electrical stimulation can significantly enhance these cellular activities. mdpi.com For example, PPy-coated polylactide (PLA) scaffolds have been shown to significantly enhance the proliferation of human adipose stem cells compared to uncoated PLA scaffolds. nih.gov
The versatility of PPy allows it to be incorporated into various materials to improve scaffold properties. nih.gov For instance, PPy has been integrated into polycaprolactone (PCL) nanofiber scaffolds for cardiac tissue engineering. cetjournal.itcetjournal.it The inclusion of PPy not only enhances the uniformity of the scaffold but also increases its strain capacity, peak stress, and Young's Modulus, which are critical mechanical properties for withstanding the cyclical stresses of the myocardium. cetjournal.itcetjournal.it Furthermore, PPy combined with PLA has been used in nerve tissue engineering to improve the conductivity and hydrophilicity of scaffolds, thereby promoting the growth of nerve cells. cetjournal.it
Despite its advantages, the inherent brittleness and poor solubility of pure PPy can be limitations. nih.gov To address this, PPy is often used in composites with other materials, which will be discussed in the following section.
Polythis compound-Based Composites and Hybrid Materials
To overcome some of the limitations of pure polythis compound, such as mechanical brittleness, and to enhance its properties for specific applications, PPy is often combined with other materials to form composites and hybrid materials. nih.govbohrium.com These composites can exhibit improved mechanical strength, biocompatibility, and electrical properties. iosrjournals.org The hybridization of PPy with various fillers, including metals, metal oxides, and carbon-based nanomaterials, can lead to synergistic effects between the constituent materials. mdpi.com
The synthesis of PPy-based composites can be achieved through various methods, with in-situ chemical polymerization being a common and straightforward approach. mdpi.com This method allows for the uniform distribution of filler materials within the PPy matrix. researchgate.net PPy-based composite materials have shown significant potential in a variety of fields, including electromagnetic wave absorption, where their low density, good conductivity, and corrosion resistance are advantageous. tandfonline.comtandfonline.com For example, composites of PPy with two-dimensional materials like graphene and MXene are being explored for the development of thin, lightweight, and strong absorbing materials. tandfonline.com
Carbon-Polythis compound Nanocomposites
Among the various PPy-based composites, those incorporating carbon nanostructures such as carbon nanotubes (CNTs) and graphene have attracted considerable attention. researchgate.net These carbon-polythis compound nanocomposites often exhibit enhanced electrical, thermal, and mechanical properties compared to pure PPy. asianpubs.org
The incorporation of multi-walled carbon nanotubes (MWNTs) into PPy has been shown to create superior materials for neural interfaces. nih.gov These composites have high interfacial areas, improved conductivity, and better electrochemical stability. nih.gov For instance, layering MWNTs with PPy doped with polystyrene sulfonate (PSS) improved the conductivity by 50% and enhanced the electrochemical stability from 38% to 66% activity after 400 cycles of oxidation and reduction. nih.gov
The synthesis of PPy/CNT composites via a simple chemical oxidation method has been reported, with the percolation threshold for conductivity being as low as 2% of CNTs in the PPy matrix. asianpubs.org Spectroscopic analysis indicates an interaction between the PPy and CNTs that leads to a more delocalized electron structure, thereby enhancing conductivity. asianpubs.org Furthermore, these composites show greater thermal stability than pure PPy. asianpubs.org
Scanning and transmission electron microscopy have revealed that the PPy coating on one-dimensional carbon nanostructures like CNTs and carbon nanofibers (CNFs) is typically more uniform and smooth compared to the coating on two-dimensional graphene sheets. researchgate.net PPy/CNT nanocomposites have been found to exhibit the lowest resistivity among these various carbon-polythis compound composites. researchgate.net
Metal Oxide-Polythis compound Composites
The integration of metal oxides into a polythis compound (PPy) matrix has emerged as a significant area of advanced materials research. These composites synergistically combine the high conductivity and mechanical flexibility of PPy with the diverse functionalities of metal oxides, such as their electrochemical, catalytic, and sensing properties. This combination leads to hybrid materials with enhanced performance characteristics suitable for a wide range of applications, including energy storage, corrosion protection, and chemical sensing.
The synthesis of these composites is commonly achieved through chemical or electrochemical polymerization of this compound in the presence of metal oxide nanoparticles. In-situ chemical polymerization is a widely used method where the this compound monomer polymerizes and encapsulates or incorporates the dispersed metal oxide particles, such as Nickel Oxide (NiO), Tungsten Oxide (WO3), Zinc Oxide (ZnO), Tin Oxide (SnO2), Titanium Dioxide (TiO2), and Manganese Dioxide (MnO2). Electrochemical techniques offer precise control over the film thickness and morphology of the composite material deposited on a conductive substrate. The resulting composites often exhibit improved electrical conductivity, enhanced thermal stability, and superior electrochemical performance compared to the individual components.
Detailed Research Findings
Research into metal oxide-PPy composites has yielded significant advancements across several technological fields. The specific metal oxide incorporated plays a crucial role in tailoring the composite's properties for a particular application.
Supercapacitor Electrodes: The high theoretical capacitance of metal oxides combined with the conductivity of PPy makes these composites excellent candidates for supercapacitor electrodes. The PPy matrix provides a conductive scaffold that facilitates charge transport and accommodates the volume changes of the metal oxide during charge-discharge cycles, thus improving cycling stability.
For instance, PPy/Manganese Dioxide (MnO2) nanocomposites have demonstrated notable supercapacitive performance. A symmetric supercapacitor using a PPy/MnO2 composite electrode achieved a specific capacitance of 136 F g⁻¹ at a current density of 0.25 A g⁻¹ and maintained excellent capacitance retention of 93.2% after 1000 charge/discharge cycles. Ternary core-shell composites, such as Co3O4@PPy@MnO2, have shown a remarkable specific capacitance of 782.0 F g⁻¹ at 0.5 A g⁻¹. Doping PPy nanofibers with cerium has also been shown to enhance electrochemical performance, achieving a specific capacitance of 203 F g⁻¹ and an energy density of 21.3 W h kg⁻¹.
Table 1: Performance of Polythis compound-Metal Oxide Composites in Supercapacitor Applications
| Composite Material | Specific Capacitance (F g⁻¹) | Current Density / Scan Rate | Cycling Stability (% retention / cycles) |
|---|---|---|---|
| PPy/MnO₂ | 136 | 0.25 A g⁻¹ | 93.2% / 1000 |
| Co₃O₄@PPy@MnO₂ | 782.0 | 0.5 A g⁻¹ | - |
| PPy:Ce nanofibers | 203 | - | - |
| PPy/Nitrogen-doped Porous Carbon | 237.5 | - | 88.53% / 1000 |
Gas Sensing: The high surface area of metal oxide nanostructures and the charge transport properties of PPy create sensitive and selective gas sensing materials that can operate at room temperature, unlike traditional metal oxide sensors which require high temperatures. The interaction of gas molecules with the composite surface modulates its electrical resistance, providing a measurable sensing signal.
PPy composites with metal oxides have shown high sensitivity and selectivity towards various gases, including ammonia (B1221849) (NH3), nitrogen dioxide (NO2), and volatile organic compounds (VOCs). For example, a PPy/Molybdenum Disulfide (MoS2) sensor exhibited a 38% response to 50 ppm of NO2, which was significantly higher than that of a pure PPy sensor. In another study, a PPy@Ag nanocomposite sensor demonstrated a 58% response to 100 ppm of NH3 at room temperature, with a rapid response time of 19 seconds and a recovery time of 21 seconds. The enhanced performance is often attributed to the formation of p-n heterojunctions at the interface between the p-type PPy and n-type metal oxide.
Table 2: Performance of Polythis compound-Metal Oxide Composites in Gas Sensing Applications
| Composite Material | Target Gas | Concentration (ppm) | Response (%) | Response/Recovery Time (s) |
|---|---|---|---|---|
| PPy/MoS₂ | NO₂ | 50 | 38 | - |
| PPy@Ag | NH₃ | 100 | 58 | 19 / 21 |
| PPy/SnO₂ | NH₃ | 100 ppb | ~57 | 18 / 30 |
Corrosion Protection: PPy/metal oxide composite coatings provide effective corrosion protection for metals by combining the barrier properties of the polymer matrix with the passivating effect of the metal oxide. The conductive nature of PPy can help to maintain the metal in a passive state, while the embedded metal oxide particles can act as a physical barrier to the ingress of corrosive species like chloride ions.
Coatings based on PPy/Iron(III) oxide (Fe2O3) have demonstrated better corrosion performance on cold-rolled steel after 40 days of exposure to salt spray test conditions. Similarly, composites of PPy with TiO2, ZnO, and Aluminum Oxide (Al2O3) have shown improved corrosion protection on various steel and aluminum substrates. Research indicates that PPy/TiO2 nanocomposite coatings offer the highest protection efficiency among several tested metal oxides. The improved performance is attributed to the increased surface area for interaction with ions and the passivating ability of the composite.
Table 3: Performance of Polythis compound-Metal Oxide Composites in Corrosion Protection
| Composite Material | Substrate | Key Finding |
|---|---|---|
| PPy/Fe₂O₃ | Cold Rolled Steel | Good corrosion performance after 40 days in salt spray test. |
| PPy/TiO₂ | Mild Steel | Demonstrated the highest protection efficiency among tested composites. |
| PPy/ZnO | Mild Steel | Lower water uptake and capacitance, suggesting better corrosion protection. |
| PPy/Al₂O₃ | Mild Steel | Showed the best corrosion protection compared to other oxides like ZnO, TiO₂, CeO₂, and SnO₂. |
Table of Mentioned Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₄H₅N |
| Polythis compound | (C₄H₃N)n |
| Aluminum Oxide | Al₂O₃ |
| Cerium Oxide | CeO₂ |
| Cobalt(II,III) Oxide | Co₃O₄ |
| Iron(III) Oxide | Fe₂O₃ |
| Manganese Dioxide | MnO₂ |
| Molybdenum Disulfide | MoS₂ |
| Nickel Oxide | NiO |
| Tin Oxide | SnO₂ |
| Titanium Dioxide | TiO₂ |
| Tungsten Oxide | WO₃ |
Computational and Theoretical Studies on Pyrrole
Quantum Chemical Investigations of Pyrrole (B145914) Reactivity
Quantum chemical calculations have been extensively employed to elucidate the reactivity of this compound, particularly in the context of its aromaticity and susceptibility to electrophilic substitution. These studies provide insights into the electronic structure and the factors governing reaction pathways.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO theory is crucial in rationalizing its behavior in various reactions, especially electrophilic aromatic substitution.
The reactivity of this compound is largely governed by its electron-rich nature, a consequence of the nitrogen atom's lone pair of electrons being delocalized into the five-membered ring, creating a 4n+2 aromatic system. wikipedia.org This delocalization raises the energy of the HOMO, making it a good electron donor and thus highly reactive towards electrophiles. numberanalytics.compharmaguideline.com The HOMO of this compound has its largest coefficients at the C2 and C5 positions, indicating that these sites are the most nucleophilic and therefore the preferred locations for electrophilic attack. The interaction between the HOMO of this compound and the LUMO of an electrophile is the key interaction determining the feasibility and orientation of the reaction. numberanalytics.compku.edu.cn
The energy gap between the HOMO and LUMO is a significant indicator of a molecule's reactivity; a smaller gap suggests higher reactivity. numberanalytics.comresearchgate.net Computational studies have calculated the HOMO-LUMO gap for this compound, providing a quantitative measure of its kinetic stability and chemical reactivity. researchgate.net These calculations support the experimental observation that this compound is more reactive than furan (B31954) and thiophene (B33073) in electrophilic substitutions. pharmaguideline.compearson.com
FMO theory is also applied to understand pericyclic reactions involving this compound derivatives, such as Diels-Alder reactions where this compound can act as a diene. wikipedia.orgimperial.ac.uk The feasibility and stereochemical outcome of these cycloadditions are determined by the symmetry and energy of the frontier orbitals of the this compound and the dienophile. wikipedia.orgimperial.ac.uk

The interaction between the Highest Occupied Molecular Orbital (HOMO) of this compound and the Lowest Unoccupied Molecular Orbital (LUMO) of an electrophile. The larger orbital coefficients at the α-carbons (C2, C5) direct the electrophilic attack to these positions.
Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms and predicting reaction rates. It involves locating the transition state structure—the highest energy point along the reaction coordinate—and analyzing its geometry and energy. For this compound, transition state calculations have been instrumental in explaining the regioselectivity of its reactions.
In electrophilic aromatic substitution, computational studies have shown that the transition state for attack at the C2 (α) position is significantly lower in energy than the transition state for attack at the C3 (β) position. slideshare.net This is because the positive charge in the intermediate carbocation (the Wheland intermediate) formed during α-attack can be delocalized over three atoms, including the nitrogen, which provides substantial resonance stabilization. In contrast, β-attack leads to an intermediate where the positive charge is delocalized over only two carbon atoms and does not involve the nitrogen as effectively. slideshare.net This difference in transition state stability confirms why 2-substituted products are predominantly formed. numberanalytics.comslideshare.net
DFT calculations have been used to model the transition states in various reactions, such as the organocatalytic enantioselective construction of tetraarylmethanes involving this compound derivatives. acs.org These studies reveal intricate networks of noncovalent interactions that stabilize the transition state and determine the enantioselectivity of the reaction by comparing the free energy differences between diastereomeric transition states. acs.org Similarly, investigations into the pyrolysis of this compound have identified the transition states for key steps, such as hydrogen migration and ring scission, revealing the lowest energy decomposition pathways. acs.org
DFT Level of Theory Applications in this compound Chemistry
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying large molecular systems. acs.org DFT methods are widely applied to investigate the electronic structure, geometry, reactivity, and spectroscopic properties of this compound and its derivatives. globethesis.comchemrxiv.org
DFT calculations have been used to:
Investigate Reaction Mechanisms: DFT is employed to map out potential energy surfaces for reactions involving this compound, such as the Paal-Knorr and Knorr this compound syntheses, helping to identify the preferred reaction pathways. globethesis.com It has also been used to study the sulfonation of this compound, explaining the positional selectivity by calculating the activation energies of different pathways. osi.lv
Study Adsorption on Surfaces: The interaction of this compound with metal surfaces, crucial for understanding processes like hydrodenitrogenation and corrosion inhibition, has been modeled using DFT. chemrxiv.orgresearchgate.net These studies determine the most stable adsorption geometries, adsorption energies, and the nature of the bonding between the this compound ring and the surface atoms. chemrxiv.orgresearchgate.net For example, on an Fe(110) surface, DFT calculations show that this compound adsorbs in a flat-lying orientation through strong overlaps of its π and π* orbitals with the Fe d-orbitals. chemrxiv.org
Analyze Molecular Properties: DFT is used to calculate various properties of this compound derivatives, such as their stability, aromaticity, and global reactivity indices. researchgate.net These calculations provide insights that are in excellent agreement with experimental results. researchgate.net
A thesis on the topic described the application of DFT to predict the Nuclear Magnetic Resonance (NMR) properties of pyrroles and to study reaction mechanisms of this compound synthesis. globethesis.com
Spectroscopic Property Predictions and Correlations
Computational methods, particularly DFT, are powerful tools for predicting the spectroscopic properties of molecules like this compound. globethesis.comrsc.org These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds. tandfonline.comrsc.org
Theoretical calculations can provide accurate predictions of:
Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies and intensities of this compound and its derivatives. researchgate.net The calculated frequencies, when scaled appropriately, show good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of vibrational modes. tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectra: DFT methods can predict ¹³C and ¹⁵N NMR chemical shifts. globethesis.com Studies have shown a correlation between the electronic properties of substituents on the this compound nitrogen and the observed NMR chemical shifts, providing insight into the electronic structure. globethesis.com
Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to simulate UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. tandfonline.com The predicted spectra often correlate well with experimental measurements, helping to assign electronic transitions. tandfonline.com
Machine learning models, trained on data from DFT calculations, are emerging as a way to predict spectroscopic properties rapidly and accurately, bypassing the need for computationally expensive calculations for every new molecule. nih.gov
Computational Studies on Molecular Stability and Energetics
Computational chemistry provides essential data on the stability and energetics of this compound and its derivatives, which is crucial for understanding their reactivity and potential applications. acs.orgresearchgate.net These studies often involve calculating thermodynamic properties like enthalpies of formation and bond dissociation energies. researchgate.netnih.gov
The energetic characterization of this compound-based compounds helps in assessing their stability and reactivity. acs.org For instance, computational studies on nitro-derivatives of this compound have been performed to evaluate their potential as high-energy-density materials by calculating their enthalpies of formation and bond dissociation energies to assess thermodynamic and kinetic stability. researchgate.net Similarly, the energetic effects of adding different functional groups, such as carboxylic acid or methyl groups, to the this compound ring have been systematically investigated. nih.gov
The standard enthalpy of formation (ΔfH°) is a key thermodynamic quantity that indicates the stability of a compound. Computational methods are frequently used to calculate this value for this compound and its derivatives, often showing excellent agreement with experimental data obtained from techniques like combustion calorimetry. acs.orgnih.gov
High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3(MP2)//B3LYP) and composite CBS-QB3 methods, are employed to achieve high accuracy. acs.orgnih.govnih.gov These methods involve a series of calculations to extrapolate the energy to a high level of theory and a large basis set.
A combined experimental and computational study on alkyl pyrrolecarboxylates used the G3(MP2)//B3LYP level of theory to calculate their gas-phase enthalpies of formation, which were in very good agreement with the experimental values derived from combustion calorimetry. acs.orgresearchgate.net Another study on 2-pyrrolecarboxylic acid and its N-methyl derivative also showed excellent agreement between G3(MP2)//B3LYP calculations and experimental results. nih.gov
The following table presents a comparison of experimental and calculated gas-phase standard enthalpies of formation (ΔfH°(g)) for this compound and some of its derivatives at 298.15 K.
wikipedia.orgnih.govnih.govacs.orgacs.org| Compound | Experimental ΔfH°(g) (kJ/mol) | Calculated ΔfH°(g) (kJ/mol) | Computational Method | Reference |
|---|---|---|---|---|
| This compound | 108.2 | - | - | |
| 2-Pyrrolecarboxylic acid | -286.3 ± 1.7 | -286.3 | G3(MP2)//B3LYP | |
| 1-Methyl-2-pyrrolecarboxylic acid | -291.6 ± 1.7 | -291.5 | G3(MP2)//B3LYP | |
| Methyl 2-pyrrolecarboxylate | -241.1 ± 2.6 | -241.7 | G3(MP2)//B3LYP | |
| Ethyl 2-pyrrolecarboxylate | -280.9 ± 3.1 | -281.2 | G3(MP2)//B3LYP |
Bond Dissociation Energy Analysis
Computational studies have been instrumental in determining the bond dissociation energies (BDEs) of this compound, providing insights into its thermal and kinetic stability. The N-H bond, in particular, has been a focus of extensive research due to its role in many chemical and biological processes. Using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level, the N-H BDE of this compound has been calculated, alongside the C-H bonds at different positions. acs.org These calculations show that radicals formed from five-membered rings like this compound are generally less stable than those from six-membered rings. acs.org
The influence of various substituents on the N-H BDE has been systematically investigated. Systematic DFT calculations on this compound derivatives revealed that electron-donating groups (EDGs) tend to lower the N-H BDE, making the bond more prone to cleavage, while electron-withdrawing groups (EWGs) increase it, thus enhancing the bond's stability. acs.orgnih.gov These findings are crucial for understanding the pyrolysis behavior of this compound-containing compounds. acs.orgnih.gov
Nonadiabatic trajectory-surface-hopping dynamics simulations have been employed to study the photodissociation of the N-H bond upon UV excitation. These studies confirm that upon excitation to the S₁(πσ*) state, the N-H bond can dissociate directly with a time constant of approximately 28 femtoseconds. rsc.orgresearchgate.net In the presence of a ruthenium surface (Ru(0001)), the dissociation barrier for the N-H bond was calculated to be a high 1.24 eV, suggesting that dissociation is unlikely under ambient conditions on this surface. researchgate.net For high-energy applications, the BDE of nitro-derivatives of this compound has been calculated to assess their kinetic stability, with results indicating that many designed molecules possess sufficient stability for use as energetic materials. tandfonline.comresearchgate.net
Table 1: Calculated Bond Dissociation Energies (BDEs) of this compound Derivatives
| Derivative Type | Effect on N-H BDE | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Unsubstituted this compound | Baseline Value | B3LYP/6-31G(d) | Five-membered ring radicals are less stable than six-membered ones. | acs.org |
| Substituted with Electron-Donating Groups (EDGs) | Decrease | DFT | Compounds are more prone to pyrolysis. | acs.orgnih.gov |
| Substituted with Electron-Withdrawing Groups (EWGs) | Increase | DFT | Compounds are more difficult to pyrolyze. | acs.orgnih.gov |
| Nitro-derivatives | Varies | DFT | Most designed molecules show sufficient thermodynamic and kinetic stability for high-energy applications. | tandfonline.comresearchgate.net |
In Silico Approaches in Drug Discovery for this compound Derivatives
In silico methods are pivotal in modern drug discovery, enabling the efficient design and screening of new therapeutic agents. For this compound derivatives, which exhibit a vast range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, these computational tools are invaluable. proquest.commdpi.comrsc.org Computational techniques are used to design novel molecules, predict their binding affinities to biological targets, and evaluate their pharmacokinetic profiles, significantly accelerating the drug development pipeline. nih.govuomustansiriyah.edu.iq By building quantitative structure-activity relationship (QSAR) models and performing molecular docking simulations, researchers can identify key structural features required for a desired biological activity and prioritize compounds for synthesis and further testing. nih.govnih.gov
Molecular Docking Studies
Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. This method is crucial for rationalizing the biological activity of this compound derivatives.
Studies have shown that N-substituted this compound derivatives can act as inhibitors of HIV fusion. researchgate.net Docking these derivatives into different anti-HIV-1 receptors helped predict the strongest binders based on scoring functions and interaction energies. researchgate.net In one study, an iodo-substituted this compound derivative showed a higher interaction energy (-265.9) compared to fluoro (-228.23) and methoxy (B1213986) (-227.13) derivatives when docked with the 3MNW receptor, indicating a stronger potential interaction. researchgate.net
This compound-2-carbohydrazide derivatives have been designed as inhibitors of the enoyl-acyl carrier protein (ENR) reductase, a key enzyme in Mycobacterium tuberculosis. vlifesciences.com Docking studies using GLIDE into the ENR binding pocket (PDB Code: 2IDZ) helped rationalize the antimycobacterial activity of the synthesized compounds, showing a correlation between higher G-scores and better biological activity. vlifesciences.com Similarly, oxadiazole-ligated this compound derivatives were docked against the same enzyme, with the results helping to identify compounds with good binding affinity. nih.gov
In the context of anticancer research, newly synthesized this compound derivatives were docked into the ATP-binding pocket of human topoisomerase IIα (PDB ID: 1zxm), an enzyme crucial for cell division. citedrive.com The results indicated that specific derivatives exhibited favorable binding energies, suggesting their potential as anticancer agents by targeting this enzyme. citedrive.com Other research has focused on this compound-indole hybrids as dual inhibitors of tubulin and aromatase, with docking studies predicting that these compounds inhibit the colchicine (B1669291) site of tubulin primarily through hydrophobic interactions. nih.gov
For hyperlipidemia, novel pyrrolo[2,3-b]this compound (B13429425) derivatives were docked into the active site of the Niemann-Pick C1-like 1 (NPC1L1) protein (PDB code: 3QNT) to explore their potential as antihyperlipidemic agents. proquest.comnih.gov
Table 2: Examples of Molecular Docking Studies on this compound Derivatives
| This compound Derivative Class | Biological Target | PDB Code | Key Finding | Reference |
|---|---|---|---|---|
| N-substituted pyrroles | Anti-HIV-1 Receptors | 3MNW | Iodo-substituted derivative showed the highest interaction energy. | researchgate.net |
| This compound-2-carbohydrazides | Enoyl-ACP Reductase (ENR) | 2IDZ | Higher docking scores correlated with better antimycobacterial activity. | vlifesciences.com |
| Pyrrolo[2,3-b]pyrroles | Niemann-Pick C1-like 1 (NPC1L1) | 3QNT | Identified compounds with potential antihyperlipidemic activity. | proquest.comnih.gov |
| 1H-pyrrole-2-carbohydrazides | Human Topoisomerase IIα | 1zxm | Derivatives showed favorable binding energies, suggesting anticancer potential. | citedrive.com |
| This compound-indole hybrids | Tubulin (Colchicine site) & Aromatase | N/A | Predicted inhibition via hydrophobic interactions and heme chelation. | nih.gov |
ADMET Property Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in early-phase drug discovery. In silico tools such as SwissADME and pkCSM are frequently used to evaluate the drug-likeness and pharmacokinetic profiles of this compound derivatives, helping to filter out compounds with unfavorable properties before costly synthesis and testing. mdpi.comijcrt.org
Studies on novel pyrrolo[2,3-b]this compound derivatives used these web tools to predict their ADME profiles. proquest.commdpi.com The analysis helps in assessing properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. uomustansiriyah.edu.iqmdpi.com For a series of N-substituted this compound derivatives designed as potential agents against acute myeloid leukemia, in silico ADME studies showed that most compounds were expected to have high GI absorption and no predicted BBB penetration. uomustansiriyah.edu.iq Furthermore, the prediction indicated that several compounds were not substrates for P-glycoprotein (P-gp), suggesting a lower chance of drug resistance. uomustansiriyah.edu.iq
Similarly, an analysis of selected this compound analogues using the SwissADME database showed that the studied molecules obeyed Lipinski's rule of five, possessed high GI absorption, and could permeate the BBB. ijcrt.org For pyrrolo[2,3-d]pyrimidine urea (B33335) derivatives, ADMET profiling indicated favorable pharmacokinetic and safety profiles, reinforcing their potential as lead compounds. afjbs.com These predictive studies are essential for optimizing the ADME/Tox profile of small molecules and guiding the design of safer and more effective drugs. nih.govmdpi.com
Table 3: Predicted ADMET Properties for Selected this compound Analogues via SwissADME
| Property | General Finding | Significance | Reference |
|---|---|---|---|
| Lipinski's Rule of Five | Most studied derivatives show zero violations. | Indicates good potential for oral bioavailability (drug-likeness). | ijcrt.org |
| Gastrointestinal (GI) Absorption | Predicted to be high for many derivatives. | Suggests good absorption from the gut into the bloodstream. | uomustansiriyah.edu.iqijcrt.org |
| Blood-Brain Barrier (BBB) Permeation | Variable; some series are predicted to permeate, others are not. | Crucial for CNS-targeting drugs; non-permeation is desired for peripherally acting drugs. | uomustansiriyah.edu.iqijcrt.org |
| Cytochrome P450 (CYP) Inhibition | Many derivatives are predicted not to inhibit major CYP enzymes. | Lower potential for drug-drug interactions. | uomustansiriyah.edu.iq |
| P-glycoprotein (P-gp) Substrate | Some derivatives are predicted not to be substrates. | Lower likelihood of efflux-mediated drug resistance. | uomustansiriyah.edu.iq |
Reaction Mechanism Simulations and Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and pathways involving this compound. DFT and other high-level theoretical methods are used to map potential energy surfaces, identify transition states and intermediates, and calculate reaction kinetics. researchgate.nethilarispublisher.com
The pyrolysis and combustion chemistry of this compound have been investigated through kinetic modeling and theoretical calculations. nih.govacs.org These models, which can include hundreds of chemical species and thousands of reactions, describe the complex network of pathways leading to the formation of products like hydrocarbons and nitrogen-containing species. nih.govacs.org H-abstraction reactions and isomerization to a cyclic carbene, followed by ring-opening, are identified as key initial steps in this compound pyrolysis. nih.gov
The reaction of this compound with atomic oxygen (O(³P)) has been studied using the CCSD(T)//M06-2X method. researchgate.net The calculations characterized four primary product channels on the triplet surface: α-C-addition, β-C-addition, N-addition, and direct H-abstraction. It was found that the addition of atomic oxygen to the carbon atoms is energetically much more favorable than addition to the nitrogen atom. researchgate.net On the singlet surface, the addition of oxygen to the C=C double bond or the nitrogen atom was found to be barrierless, indicating a significant difference in reactivity compared to the triplet reaction. researchgate.net
The mechanisms of this compound synthesis have also been explored computationally. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, has been modeled using DFT. hilarispublisher.com These studies help to explain the reaction mechanism in detail by optimizing the geometries of stationary points along the reaction coordinate and calculating the energies of transition states. hilarispublisher.com Similarly, the reaction pathways for the cyclization and dimerization of model this compound molecules on a gold surface (Au(111)) have been investigated with DFT, revealing the energy profiles and transition states for these on-surface synthesis processes. researchgate.net
This compound Interactions with Solvents and Other Molecules
The intermolecular interactions of this compound with solvents and other molecules are critical for understanding its behavior in solution and in biological systems. These interactions are often studied using a combination of experimental techniques, like infrared spectroscopy, and quantum chemical calculations. aip.org
This compound can act as both a hydrogen bond donor, via its N-H group, and a weak hydrogen bond acceptor, via its π-electron system. nih.govresearchgate.net Computational studies of this compound-water clusters have shown that the strongest interaction is the hydrogen bond formed between the this compound N-H group and the oxygen atom of a water molecule. nih.gov In clusters with multiple water molecules, more complex hydrogen-bonded networks can form, including rare bifurcated hydrogen bonds where the this compound N-H interacts with two water molecules simultaneously. nih.gov
The interaction of this compound with alcohols, such as methanol (B129727) and ethanol, has also been investigated. Infrared cavity ringdown spectroscopy combined with theoretical calculations confirmed the formation of hydrogen-bonded binary clusters. aip.org Studies on this compound-tetrahydrofuran (THF) clusters have explored the concept of solvent-dimer-mediated interactions as a microscopic model for solvation, analyzing the geometric deformation of the THF dimer upon binding to this compound. rsc.org
This compound's interaction with non-polar molecules like benzene (B151609) and toluene (B28343) has been estimated using DFT. researchgate.net These calculations show that the interaction energies for this compound-benzene and this compound-toluene are lower (more favorable) than for this compound-pyrrole, suggesting strong π-π stacking interactions. researchgate.net The self-association of this compound molecules, forming dimers and trimers through N-H···π hydrogen bonds, has been extensively studied. The this compound dimer is known to adopt a T-shaped structure. researchgate.net In clusters with ammonia (B1221849), excited-state hydrogen transfer (ESHT) reactions have been observed, where the hydrogen atom from the this compound N-H bond is transferred to the ammonia cluster. aip.org
Table 4: Calculated Interaction Energies of this compound with Various Molecules
| Interacting Molecule | Type of Interaction | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Water | N-H···O Hydrogen Bond | DFT | This compound acts as a proton donor to the water oxygen. | nih.gov |
| Methanol | N-H···O Hydrogen Bond | DFT | Formation of stable 1:1 and 1:2 hydrogen-bonded clusters. | aip.org |
| Tetrahydrofuran (THF) | N-H···O Hydrogen Bond | DFT | Flexible solvation by THF dimer correlates with higher bulk solubility. | rsc.org |
| This compound (Dimer) | N-H···π Hydrogen Bond | Ab initio | Forms a T-shaped structure. | researchgate.net |
| Benzene | π-π Stacking | B3LYP/3-21G | Interaction is stronger than this compound-pyrrole self-association. | researchgate.net |
| Ammonia | N-H···N Hydrogen Bond | N/A | Enables excited-state hydrogen transfer upon UV excitation. | aip.org |
Future Directions and Emerging Research Areas in Pyrrole Chemistry
The pyrrole (B145914) scaffold, a fundamental five-membered aromatic heterocycle, continues to be a cornerstone in diverse scientific fields, from medicine to materials science. nih.govbenthamdirect.com Its prevalence in natural products, pharmaceuticals, and functional polymers underscores its significance. nih.govchemheterocycles.com As researchers delve deeper into its potential, several key areas of future research are emerging, promising to unlock new applications and more efficient molecular construction. These burgeoning fields are focused on creating complex this compound structures with greater precision, developing advanced materials with novel functionalities, designing highly specific therapeutics, leveraging computational power for accelerated discovery, and embracing sustainable practices for environmentally benign chemical processes.
Q & A
Q. What are the key methodological approaches for synthesizing multi-substituted pyrrole derivatives?
Synthesis of complex this compound derivatives often employs multi-component coupling reactions catalyzed by natural or synthetic catalysts. For instance, penta-substituted pyrroles are synthesized via a four-component reaction using natural hydroxyapatite, achieving high efficiency and structural diversity. Post-synthesis, characterization via NMR, FT-IR, and X-ray diffraction ensures structural elucidation, complemented by DFT calculations to validate geometries and electronic properties .
Q. How can vibrational spectroscopy and computational models validate this compound's molecular stability?
Vibrational frequencies and rotational constants of this compound are experimentally determined using FT-IR and compared with Gaussian-4 (G4) computational models. The G4 method predicts vibrational frequencies with 94–100% accuracy relative to experimental data, confirming this compound's stability among C4H5N isomers. This dual approach ensures robust validation for isomers lacking experimental data .
Q. What spectroscopic techniques are critical for analyzing this compound's electronic structure?
NMR spectroscopy resolves proton environments and coupling constants, with decoupling experiments confirming spin-spin interactions (e.g., N-H proton coupling in this compound). DFT calculations further map electron density distributions, providing insights into aromaticity and reactivity .
Advanced Research Questions
Q. How does electropolymerization of this compound on iron substrates proceed under varying monomer concentrations?
In-situ odd random phase electrochemical impedance spectroscopy (ORP-EIS) reveals that this compound concentration directly influences polythis compound (PPy) film growth kinetics on iron. Higher monomer concentrations accelerate nucleation but may reduce adhesion due to competitive adsorption of sodium salicylate. ORP-EIS enables real-time monitoring of charge transfer resistance and film stability .
Q. What mechanistic insights explain this compound's ring expansion to pyridine in gas-phase reactions?
Multiplexed photoionization mass spectrometry (MPIMS) studies show that CH radicals react with this compound via N-H bond cleavage, forming pyridine (C5H5N) with a ΔH° of −91 kcal/mol. Deuterium-labeling confirms selectivity for N-H over C-H bonds, driven by bond dissociation energies. This reaction models soot formation in combustion and interstellar chemistry .
Q. How do quantum effects influence this compound's adsorption dynamics on metal surfaces?
Scanning tunneling microscopy (STM) and DFT simulations demonstrate that this compound's internal quantum motion (e.g., ring puckering) alters its diffusion on metals like copper. These effects create non-classical energy landscapes, impacting surface catalysis and molecular electronics .
Q. What role do transition metals play in this compound-based catalytic cycles?
Titanium-catalyzed this compound synthesis from alkynes and diazenes involves C–N bond formation via dianionic intermediates, as shown by DFT. Early transition metals (e.g., Ti) favor η5-coordination with this compound, contrasting late metals (e.g., Fe) that stabilize neutral complexes. This distinction guides catalyst design for regioselective coupling .
Q. How do substituents affect this compound polymers' electrochemical properties?
N-alkylation of this compound monomers lowers oxidation potentials, as shown by cyclic voltammetry. Poly(3-(3,6,9-trioxadecanyl)this compound) exhibits air-sensitive conductivity due to ether side chains, while elemental analysis confirms doping levels. Reducing agents like DTT restore neutral polymer states, critical for optoelectronic applications .
Methodological Considerations for Contradictory Data
Q. How to resolve discrepancies between experimental and computational thermochemical data for this compound isomers?
Discrepancies in enthalpy of formation (e.g., this compound at 24.1 kcal/mol vs. isomers) arise from basis set limitations in DFT. Hybrid methods like G4, which incorporate higher-level corrections, improve agreement with experimental values. Systematic benchmarking against known data (e.g., rotational constants, dipole moments) validates computational protocols .
Q. What strategies optimize this compound-based catalyst design when experimental and theoretical results conflict?
Box-Behnken experimental design coupled with response surface methodology (RSM) identifies optimal synthesis parameters (e.g., Fe3O4:OPAC ratio, this compound monomer volume). When DFT-predicted catalytic activity diverges from experimental outcomes, sensitivity analysis of reaction conditions (e.g., solvent effects, temperature) reconciles mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
